molecular formula C28H35NO4 B15605711 YOK-1304

YOK-1304

Número de catálogo: B15605711
Peso molecular: 449.6 g/mol
Clave InChI: ZBGAZLLMAKTJEH-RUZDIDTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

YOK-1304 is a useful research compound. Its molecular formula is C28H35NO4 and its molecular weight is 449.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C28H35NO4

Peso molecular

449.6 g/mol

Nombre IUPAC

(2R)-1-[4-phenylmethoxy-3-(3-phenylpropoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C28H35NO4/c1-22(2)29-19-25(30)21-32-26-15-16-27(33-20-24-12-7-4-8-13-24)28(18-26)31-17-9-14-23-10-5-3-6-11-23/h3-8,10-13,15-16,18,22,25,29-30H,9,14,17,19-21H2,1-2H3/t25-/m1/s1

Clave InChI

ZBGAZLLMAKTJEH-RUZDIDTESA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of YOK-1304 (MPC-1304/Aranidipine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YOK-1304, also known as MPC-1304 and aranidipine (B1665160), is a potent dihydropyridine (B1217469) derivative that functions as a long-acting calcium channel antagonist. Its primary mechanism of action involves the selective inhibition of L-type voltage-gated calcium channels, which are crucial for the regulation of vascular smooth muscle contraction. This blockade leads to vasodilation and a subsequent reduction in blood pressure, making it an effective antihypertensive agent. The pharmacological activity of this compound is stereoselective, with the (S)-enantiomer exhibiting significantly greater potency. Furthermore, its long-lasting therapeutic effects are attributed to the activity of its metabolites. This guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and key experimental methodologies used to elucidate the action of this compound.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The principal mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels (Cav1.2) in vascular smooth muscle cells.[1] Influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction. By binding to the dihydropyridine receptor on the α1 subunit of the L-type calcium channel, this compound inhibits this calcium influx, leading to a decrease in intracellular calcium concentration.[1] This reduction in free cytosolic calcium prevents the activation of calmodulin and myosin light-chain kinase, ultimately resulting in the relaxation of vascular smooth muscle, vasodilation, and a decrease in peripheral vascular resistance and blood pressure.[1]

Stereoselectivity

The calcium entry blocking activity of this compound is highly stereoselective. The (S)-enantiomer of this compound is approximately 150 times more potent in blocking Ca2+-induced contractions in isolated rabbit arteries than its (R)-enantiomer.[2] Correspondingly, the antihypertensive effect of the (S)-enantiomer is twice as great as that of the racemic mixture in conscious spontaneously hypertensive rats, while the (R)-enantiomer is largely inactive.[2] This indicates that the pharmacological activity of this compound resides predominantly in its (S)-configuration.[2]

Contribution of Active Metabolites

This compound is metabolized into active compounds that contribute significantly to its prolonged antihypertensive effect.[3][4] These metabolites also exhibit calcium channel blocking activity and possess slower kinetic binding properties compared to many other dihydropyridines.[3] This slow kinetic interaction with the dihydropyridine receptor is thought to be a key factor in the long-lasting in vivo vasodilating effect of this compound.[3]

Vascular Selectivity

This compound demonstrates a high degree of vascular selectivity, acting preferentially on the calcium channels in blood vessels rather than in the heart.[1][5] This selectivity minimizes cardiac side effects such as bradycardia or negative inotropy that can be associated with less selective calcium channel blockers.[1] The drug has a high affinity for the inactivated state of the calcium channel, which is more prevalent in the depolarized state of vascular smooth muscle cells in hypertensive conditions.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the interaction of this compound with L-type calcium channels.

Compound Parameter Value Assay Conditions Reference
This compound (MPC-1304)Kd (resting state)137.7 nMWhole-cell patch-clamp in guinea-pig hearts
This compound (MPC-1304)Kd (inactivated state)49.9 nMWhole-cell patch-clamp in guinea-pig hearts
NifedipineKd (resting state)113.9 nMWhole-cell patch-clamp in guinea-pig hearts
NifedipineKd (inactivated state)18.1 nMWhole-cell patch-clamp in guinea-pig hearts
Compound Effect Observation Model Reference
(S)-enantiomer of this compoundPotency vs. (R)-enantiomer~150 times greaterCa2+-induced contractions in isolated rabbit arteries[2]
(S)-enantiomer of this compoundAntihypertensive effect vs. racemateTwice as greatConscious spontaneously hypertensive rats[2]
This compound (3 mg/kg, p.o.)Reduction in --INVALID-LINK---PN 200-110 binding74.8% at 1h; 37.9% at 6hAortic particulate fractions from SHR[5]
This compound (10 mg/kg, p.o.)Reduction in Bmax for --INVALID-LINK---PN 200-11048% at 1h and 6hMyocardial membranes from SHR[5]

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound Action

YOK1304_Mechanism cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Ca_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel (α1 subunit) Ca_ext->L_type_Ca_Channel Influx Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int Relaxation Muscle Relaxation (Vasodilation) L_type_Ca_Channel->Relaxation Blockade leads to Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_active MLCK (active) Ca_Calmodulin->MLCK_active MLCK_inactive MLCK (inactive) Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction YOK1304 This compound YOK1304->L_type_Ca_Channel Binds and inhibits Radioligand_Binding_Workflow cluster_Preparation 1. Preparation cluster_Incubation 2. Incubation cluster_Separation 3. Separation cluster_Detection 4. Detection cluster_Analysis 5. Data Analysis prep_membranes Prepare tissue membranes (e.g., aorta, heart) incubation Incubate membranes with radioligand and varying concentrations of this compound prep_membranes->incubation prep_radioligand Prepare radioligand (e.g., [³H](+)-PN 200-110) prep_radioligand->incubation prep_competitor Prepare competitor (this compound) prep_competitor->incubation filtration Separate bound from free radioligand via vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Determine Bmax and Kd or IC50 values scintillation->analysis

References

The Discovery and Synthesis of YOK-1304: An In-depth Technical Guide to a Key AUTOTAC Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of YOK-1304, a pivotal intermediate in the development of AUTOTACs (AUTOphagy-TArgeting Chimeras). AUTOTACs represent a novel class of targeted protein degraders that leverage the cellular autophagy pathway to eliminate proteins of interest. This compound functions as a high-affinity p62/SQSTM1-binding ligand, serving as the autophagy-targeting component of these chimeric molecules. This document details the mechanism of action of AUTOTACs, the synthesis of this compound, and its subsequent incorporation into the exemplary AUTOTAC molecule, PHTPP-1304, which targets the Estrogen Receptor Beta (ERβ) for degradation. All experimental protocols are presented with clarity, and quantitative data are summarized for accessible reference.

Introduction: The Advent of AUTOTAC Technology

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." While proteolysis-targeting chimeras (PROTACs) have demonstrated significant success by utilizing the ubiquitin-proteasome system, they are limited in their ability to degrade protein aggregates or non-proteinaceous targets. To overcome these limitations, the AUTOTAC platform was developed, harnessing the cell's own autophagy-lysosome pathway for target degradation.

AUTOTACs are bifunctional molecules comprising a target-binding ligand (TBL) and an autophagy-targeting ligand (ATL), connected by a chemical linker. The ATL moiety recruits the autophagy receptor protein p62/SQSTM1 to the protein of interest (POI), initiating the formation of an autophagosome around the POI-AUTOTAC-p62 complex. This autophagosome then fuses with a lysosome, leading to the degradation of its contents, including the target protein. The discovery of this technology was detailed in a seminal 2022 publication in Nature Communications by Ji et al.[1]

This compound: A Potent Autophagy-Targeting Ligand

This compound is a key autophagy-targeting ligand (ATL) designed to bind to the ZZ domain of the p62 protein. Its chemical designation is (R)-2-((4-(benzyloxy)-3-phenethoxyphenoxy)methyl)oxirane. By itself, this compound does not exhibit significant cytotoxicity, but when incorporated into an AUTOTAC, it effectively directs the target protein for autophagic degradation.

PHTPP-1304: A Case Study in AUTOTAC Design

To demonstrate the utility of this compound, it was incorporated into an AUTOTAC named PHTPP-1304. This molecule links this compound to PHTPP (4-(2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl)phenol), a known selective antagonist of the Estrogen Receptor Beta (ERβ). The resulting chimera, PHTPP-1304, potently and selectively degrades ERβ.

Quantitative Biological Data

The efficacy of PHTPP-1304 has been demonstrated in various cell lines. The following table summarizes key quantitative data.

CompoundAssayCell LineValueReference
PHTPP-1304DC50 (Degradation)HEK293T~2 nM[2]
PHTPP-1304DC50 (Degradation)ACHN<100 nM[2]
PHTPP-1304DC50 (Degradation)MCF-7<100 nM[2]
PHTPP-1304IC50 (Cytotoxicity)ACHN3.3 µM[2]
This compoundIC50 (Cytotoxicity)ACHN>20 µM[2]
PHTPPIC50 (Cytotoxicity)ACHN18 µM[2]

Experimental Protocols

The following sections provide detailed synthetic procedures for this compound and PHTPP-1304, based on the information provided in the supplementary materials of Ji et al., Nat Commun 2022.

Synthesis of this compound Intermediate

The synthesis of this compound involves a multi-step process. A key precursor is (S)-2-((benzyloxy)methyl)oxirane.

Note: Detailed, step-by-step synthesis protocols for this compound and PHTPP-1304 are described in the supplementary information of the primary literature by Ji et al. (Nature Communications, 2022, 13, 904), which is the definitive source for these experimental procedures. The following are generalized representations based on available chemical information.

A generalized synthetic scheme would likely involve:

  • Preparation of the phenoxyphenol backbone: This would involve the synthesis of a substituted hydroquinone (B1673460) derivative with phenethoxy and benzyloxy groups at the desired positions.

  • Glycidylation: The free hydroxyl group of the phenoxyphenol backbone would then be reacted with an epoxide-containing electrophile, such as (R)-epichlorohydrin or a related derivative, under basic conditions to install the oxirane ring, yielding this compound.

Synthesis of the Target-Binding Ligand: PHTPP

PHTPP (4-(2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl)phenol) is a known ERβ antagonist. Its synthesis has been previously described in the medicinal chemistry literature.

A generalized synthetic approach involves:

Synthesis of the Final AUTOTAC: PHTPP-1304

The final step is the conjugation of this compound to PHTPP via a suitable linker. The Ji et al. publication indicates the use of a repeating polyethylene (B3416737) glycol (PEG) moiety as the linker.[2]

A generalized coupling procedure would involve:

  • Functionalization of the Linker: A PEG linker with reactive functional groups at both ends (e.g., a tosylate and a carboxylic acid) is prepared.

  • Attachment of PHTPP: The phenolic hydroxyl group of PHTPP is reacted with one end of the functionalized linker (e.g., the tosylated end) under basic conditions.

  • Opening of the Epoxide: The epoxide ring of this compound is opened by a nucleophile, which is then coupled to the other end of the PHTPP-linker conjugate (e.g., the carboxylic acid end) using standard amide bond formation chemistry (e.g., HATU or EDC coupling).

Visualizing the AUTOTAC Mechanism and Workflow

To better understand the processes described, the following diagrams illustrate the AUTOTAC signaling pathway and a generalized experimental workflow for AUTOTAC synthesis.

AUTOTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_autotac AUTOTAC Assembly TBL Target-Binding Ligand (TBL) Linker Linker TBL->Linker ATL Autophagy-Targeting Ligand (ATL) (this compound) Linker->ATL AUTOTAC AUTOTAC (PHTPP-1304) POI Protein of Interest (e.g., ERβ) AUTOTAC->POI Binds to p62 p62/SQSTM1 AUTOTAC->p62 Recruits POI->p62 Autophagosome Autophagosome p62->Autophagosome Initiates Formation Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degradation of POI Lysosome->Degradation Leads to

Caption: The AUTOTAC signaling pathway, from target binding to lysosomal degradation.

Experimental_Workflow cluster_synthesis Synthesis of Components cluster_conjugation AUTOTAC Assembly cluster_validation Validation and Characterization Synth_YOK Synthesis of This compound (ATL) Conjugation Conjugation of This compound, Linker, and PHTPP Synth_YOK->Conjugation Synth_PHTPP Synthesis of PHTPP (TBL) Synth_PHTPP->Conjugation Synth_Linker Synthesis of Functionalized Linker Synth_Linker->Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization Bio_Assay Biological Assays (e.g., DC50, IC50) Characterization->Bio_Assay

Caption: A generalized experimental workflow for the synthesis and validation of an AUTOTAC.

Conclusion

This compound is a cornerstone of the AUTOTAC technology, enabling the targeted degradation of proteins through the autophagy-lysosome pathway. Its synthesis, though multi-stepped, relies on established chemical principles. The successful incorporation of this compound into PHTPP-1304 to create a potent and selective degrader of ERβ highlights the modularity and therapeutic potential of the AUTOTAC platform. This guide provides a foundational understanding for researchers aiming to explore and expand upon this innovative approach to drug discovery. For precise, step-by-step synthetic protocols, readers are directed to the supplementary information of the primary literature from Ji et al. in Nature Communications.

References

Preliminary In-Vitro Profile of MPC-1304: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive summary of the preliminary in-vitro studies conducted on MPC-1304, a novel dihydropyridine (B1217469) calcium channel antagonist. The information presented herein is synthesized from publicly available scientific literature and is intended to provide a detailed understanding of the compound's mechanism of action, potency, and pharmacological profile at the cellular and tissue level.

Core Mechanism of Action

MPC-1304 is a potent L-type calcium channel blocker. Its primary pharmacological effect is the inhibition of calcium ion influx into vascular smooth muscle and cardiac cells, leading to vasodilation and negative chronotropic and inotropic effects.

Quantitative In-Vitro Data

The following tables summarize the key quantitative findings from in-vitro studies of MPC-1304.

Table 1: Calcium Entry Blocking Activity in Isolated Rabbit Arteries
CompoundRelative Potency (vs. (R)-enantiomer)
(S)-enantiomer of MPC-1304~150x more potent[1]
(R)-enantiomer of MPC-1304Baseline
Table 2: Electrophysiological Effects on L-type Ca2+ Channels in Guinea-Pig Hearts
ParameterValue
Dissociation Constant (Resting State)137.7 nM[2]
Dissociation Constant (Inactivated State)49.9 nM[2]
Tonic Block (at 100 nM)29.5% depression of I(Ca)[2]
Use-Dependent Block (1 Hz at 100 nM)25.5% depression of I(Ca)[2]
Use-Dependent Block (2 Hz at 100 nM)34.0% depression of I(Ca)[2]
Table 3: Cardiovascular Effects in Isolated Guinea-Pig Atria
ParameterObservation
Negative Chronotropic/Inotropic Effect Ratio23 times higher than nifedipine[3]

Experimental Protocols

The following are detailed methodologies for the key in-vitro experiments cited in this guide. These protocols are based on the information available in the abstracts of the referenced studies and have been supplemented with standard laboratory practices for these types of assays.

Ca2+-Induced Contraction in Isolated Rabbit Arteries

This assay evaluates the ability of a compound to inhibit vascular smooth muscle contraction induced by an influx of extracellular calcium.

Protocol:

  • Tissue Preparation: Male rabbits are euthanized, and the thoracic aorta or other suitable arteries are excised and placed in a cold, oxygenated physiological salt solution (PSS). The arteries are cleaned of adhering connective tissue and cut into helical strips or rings.

  • Mounting: The arterial preparations are mounted in an organ bath containing a PSS, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One end of the preparation is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration: The preparations are allowed to equilibrate for a period of 60-90 minutes under a resting tension. During this time, the PSS is changed every 15-20 minutes.

  • Depolarization: The tissues are exposed to a high-potassium, calcium-free PSS to depolarize the cell membranes.

  • Ca2+-Induced Contraction: Cumulative concentrations of CaCl2 are added to the organ bath to induce concentration-dependent contractions.

  • Compound Incubation: After washing out the initial CaCl2-induced contractions, the arterial preparations are incubated with MPC-1304 (or its enantiomers/metabolites) for a predetermined period.

  • Inhibitory Effect Measurement: The cumulative concentration-response curve to CaCl2 is repeated in the presence of the test compound. The inhibitory effect is quantified by the rightward shift of the concentration-response curve and the reduction in the maximum contraction. IC50 values are then calculated.

Whole-Cell Patch-Clamp Electrophysiology in Guinea-Pig Cardiomyocytes

This technique is used to measure the effect of MPC-1304 on the L-type Ca2+ current (I(Ca)) in isolated heart cells.

Protocol:

  • Cell Isolation: Single ventricular myocytes are isolated from guinea-pig hearts by enzymatic digestion.

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is employed. A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell interior.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit the L-type Ca2+ current.

  • Drug Application: MPC-1304 is applied to the cell via the extracellular perfusion solution at various concentrations.

  • Data Acquisition and Analysis: The effects of MPC-1304 on the amplitude and kinetics of the I(Ca) are recorded.

    • Tonic Block: The reduction in the current amplitude during the first depolarizing pulse after drug application.

    • Use-Dependent Block: The progressive reduction in current amplitude during a train of depolarizing pulses at different frequencies.

    • Steady-State Inactivation: The voltage-dependence of channel availability is assessed by applying a series of pre-pulses to different potentials before a test pulse.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for MPC-1304 and the general workflow of the key in-vitro experiments.

MPC1304_Mechanism_of_Action MPC1304 MPC-1304 L_type_Ca_Channel L-type Ca2+ Channel MPC1304->L_type_Ca_Channel Binds to and blocks Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion Influx Contraction Vascular Smooth Muscle Contraction / Cardiac Muscle Contraction Ca_ion->Contraction

Caption: Proposed mechanism of action for MPC-1304.

Calcium_Contraction_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Rabbit Artery B Mount in Organ Bath A->B C Equilibrate B->C D Depolarize with High K+ C->D E Induce Contraction with CaCl2 D->E F Incubate with MPC-1304 E->F G Repeat CaCl2 Contraction F->G H Measure Inhibition G->H I Calculate IC50 H->I

Caption: Experimental workflow for the Ca2+-induced contraction assay.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Guinea-Pig Cardiomyocytes B Establish Whole-Cell Patch-Clamp A->B C Apply Voltage Clamp Protocol B->C D Record Baseline I(Ca) C->D E Perfuse with MPC-1304 D->E F Record I(Ca) in Presence of Drug E->F G Analyze Tonic and Use-Dependent Block F->G

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

References

In-Vivo Effects of YOK-1304 in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research on the in-vivo effects of YOK-1304 in animal models is limited. This guide provides a comprehensive overview of the mechanism of action and in-vitro data for this compound and autophagy-targeting chimeras (AUTOTACs) derived from it, based on available scientific literature. The experimental protocols and data presented are primarily from cellular studies, which serve as a foundation for potential future in-vivo research.

Introduction

This compound is a small molecule that functions as a ligand for the p62-ZZ domain. It plays a crucial role in the development of a novel class of therapeutic agents known as AUTOTACs. These bifunctional molecules are designed to induce the targeted degradation of specific proteins through the cellular autophagy pathway. By binding to both the target protein and p62, an autophagy receptor, AUTOTACs containing this compound can trigger the selective removal of proteins implicated in various diseases, including cancer. This guide will delve into the molecular mechanism, available efficacy data from cellular models, and the experimental methodologies used to evaluate this compound-based AUTOTACs.

Mechanism of Action: p62-Mediated Selective Autophagy

This compound is a key component in the AUTOTAC platform, which hijacks the p62-mediated selective autophagy pathway to eliminate target proteins. The process begins with the AUTOTAC molecule simultaneously binding to the protein of interest and the ZZ domain of the p62 protein. This binding event induces the self-oligomerization of p62, a critical step in the activation of the autophagy process. The oligomerized p62, now carrying the target protein, is recognized by the autophagosome, a double-membraned vesicle. The autophagosome then engulfs the p62-target protein complex and delivers it to the lysosome for degradation.

The signaling pathway for this process is depicted below:

AUTOTAC_Mechanism cluster_0 AUTOTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation YOK1304 This compound-based AUTOTAC Target Target Protein YOK1304->Target Binds to p62 p62 (inactive) YOK1304->p62 Binds to Ternary_Complex Target-AUTOTAC-p62 Ternary Complex p62_oligomer p62 Oligomerization Ternary_Complex->p62_oligomer Induces Autophagosome Autophagosome p62_oligomer->Autophagosome Recruitment to Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Protein Degradation Lysosome->Degradation Mediates

AUTOTAC-mediated targeted protein degradation pathway.

Quantitative Data from In-Vitro Studies

While specific in-vivo data for this compound is not yet available, extensive in-vitro studies have been conducted on AUTOTACs that utilize this compound or similar p62 ligands. These studies provide crucial information on the efficacy and selectivity of this therapeutic approach in various cancer cell lines. The data is summarized in the tables below.

Table 1: In-Vitro Degradation Efficacy of AUTOTACs
AUTOTACTarget ProteinCell LineHalf-maximal Degradation Concentration (DC50)
PHTPP-1304Estrogen Receptor β (ERβ)HEK293T~2 nM
PHTPP-1304Estrogen Receptor β (ERβ)ACHN (Renal Carcinoma)< 100 nM
PHTPP-1304Estrogen Receptor β (ERβ)MCF-7 (Breast Cancer)< 100 nM
VinclozolinM2-2204Androgen Receptor (AR)LNCaP (Prostate Cancer)~200 nM
Fumagillin-105Methionine Aminopeptidase 2 (MetAP2)HEK293T~0.7 µM
Fumagillin-105Methionine Aminopeptidase 2 (MetAP2)U87-MG (Glioblastoma)~500 nM
Table 2: In-Vitro Cytotoxicity of AUTOTACs and Control Compounds
CompoundCell LineHalf-maximal Inhibitory Concentration (IC50)
PHTPP-1304ACHN~3.3 µM
This compound (p62-binding ligand only)ACHN> 20 µM
PHTPP (Target-binding ligand only)ACHN~18 µM
VinclozolinM2-2204LNCaP~4.7 µM
YOK-2204 (p62-binding ligand only)LNCaP> 100 µM
Vinclozolin (Target-binding ligand only)LNCaP> 100 µM

Experimental Protocols

The following sections detail the methodologies for key in-vitro experiments cited in the literature. These protocols provide a framework for the evaluation of this compound-based AUTOTACs.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of a target protein following treatment with an AUTOTAC.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, ACHN, MCF-7, LNCaP, U87-MG) in appropriate growth medium and allow them to adhere overnight. Treat the cells with varying concentrations of the AUTOTAC (e.g., PHTPP-1304, VinclozolinM2-2204, or Fumagillin-105) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., ERβ, AR, MetAP2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software and normalize the target protein levels to the loading control.

Cell Viability Assay (WST-1 Assay)

This protocol measures the cytotoxic effects of the AUTOTACs on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the AUTOTAC, the corresponding p62-binding ligand (e.g., this compound), and the target-binding ligand for a specified period (e.g., 72 hours).

  • WST-1 Reagent Addition: Add WST-1 (water-soluble tetrazolium salt) reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The general workflow for the in-vitro evaluation of a this compound-based AUTOTAC is illustrated in the following diagram.

experimental_workflow cluster_workflow In-Vitro Evaluation Workflow cluster_assays Functional Assays start Start: AUTOTAC Synthesis cell_culture Cell Line Selection & Culture start->cell_culture treatment AUTOTAC Treatment cell_culture->treatment western_blot Western Blot (Protein Degradation) treatment->western_blot viability_assay Cell Viability Assay (Cytotoxicity) treatment->viability_assay data_analysis Data Analysis (DC50 & IC50) western_blot->data_analysis viability_assay->data_analysis end End: In-Vitro Efficacy Determined data_analysis->end

General workflow for in-vitro AUTOTAC evaluation.

Conclusion and Future Directions

This compound is a promising molecular entity that enables the development of innovative AUTOTACs for targeted protein degradation. The in-vitro data for AUTOTACs incorporating this compound and similar p62 ligands demonstrate potent and selective degradation of key oncoproteins in various cancer cell lines, leading to significant cytotoxicity. While these cellular studies provide a strong rationale for the therapeutic potential of this approach, the critical next step is the evaluation of these compounds in animal models. Future in-vivo studies will be essential to determine the pharmacokinetic properties, safety profile, and anti-tumor efficacy of this compound-based AUTOTACs, which will be crucial for their translation into clinical applications. Researchers in the field are encouraged to pursue these investigations to fully elucidate the therapeutic utility of this novel class of protein degraders.

The Pharmacokinetics and Pharmacodynamics of YOK-1304: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of YOK-1304, a novel dihydropyridine (B1217469) calcium channel antagonist. All data presented herein is based on publicly available scientific literature. It is important to note that the compound is predominantly referred to as MPC-1304 in the reviewed studies. This document assumes "this compound" and "MPC-1304" refer to the same chemical entity.

Pharmacodynamics

This compound is a potent and long-acting 1,4-dihydropyridine (B1200194) calcium channel antagonist. Its primary pharmacodynamic effect is the reduction of blood pressure, which has been demonstrated in various preclinical models.

Antihypertensive Effects

Studies in spontaneously hypertensive rats (SHR) and conscious renal hypertensive dogs have shown that this compound produces a dose-dependent antihypertensive effect. Notably, this effect is more pronounced in hypertensive animals compared to their normotensive counterparts. The antihypertensive potency of this compound has been reported to be greater than that of other dihydropyridine derivatives such as nifedipine (B1678770), nisoldipine, nicardipine, and nitrendipine. Despite its potent hypotensive effects, this compound induces only a slight increase in heart rate.

Table 1: Comparative Antihypertensive Potency of this compound in Spontaneously Hypertensive Rats (SHR)

CompoundOral Dose (mg/kg) resulting in comparable antihypertensive effect
This compound0.3 - 3
Nifedipine10
Manidipine3

Source: Data compiled from preclinical studies.

Vascular Effects

This compound exhibits significant effects on the vasculature, leading to vasodilation and increased blood flow in various regional beds. In spontaneously hypertensive rats, oral administration of this compound has been shown to increase blood flow in the pulmonary, gastric, small intestinal, and skeletal muscular beds, with a corresponding reduction in vascular resistance. A unique characteristic of this compound is its ability to increase renal blood flow in hypertensive models, an effect not consistently observed with other dihydropyridines like nifedipine and manidipine. This suggests a potential renal-vasodilating action that is dependent on the hypertensive state. In conscious normotensive dogs, this compound has been observed to increase both coronary and aortic blood flow.

Receptor Binding

This compound demonstrates selective and sustained occupation of Ca2+ channel antagonist receptors in vascular tissues. Ex vivo and in vivo binding studies in spontaneously hypertensive rats, using --INVALID-LINK---PN 200-110 as a radioligand, have revealed that this compound has a higher affinity for receptors in the aorta compared to those in myocardial and cerebral cortical tissues. This vascular selectivity may contribute to its potent antihypertensive effects with minimal cardiac side effects.

Table 2: Receptor Occupancy of this compound in Spontaneously Hypertensive Rats (SHR) after Oral Administration

TissueDose (mg/kg)Time Post-Administration (hours)Reduction in --INVALID-LINK---PN 200-110 Specific Binding (%)
Aorta3174.8
637.9
Myocardium31Significant Reduction
10148 (reduction in Bmax)
648 (reduction in Bmax)
Cerebral Cortex31 and 6Little change

Source: Data from radioreceptor binding assays in preclinical models.

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound, such as half-life, clearance, and volume of distribution, are not extensively reported in the available public literature. However, some qualitative and semi-quantitative information has been described.

Plasma concentrations of this compound have been shown to correlate significantly with the occupation of myocardial Ca2+ channel antagonist receptors in spontaneously hypertensive rats. This indicates a direct relationship between systemic exposure and target engagement.

Drug interaction studies have provided some insights into the metabolism of this compound. Co-administration with cimetidine, a known inhibitor of cytochrome P450 enzymes, led to a significant increase in the plasma concentration of a metabolite of this compound (M-1), without affecting the parent drug's concentration or its hypotensive effect. Conversely, consecutive administration with rifampicin, a potent enzyme inducer, resulted in a significant decrease in the plasma concentrations of both this compound and its metabolite M-1. Interestingly, this reduction in plasma levels did not attenuate the hypotensive action of this compound, suggesting a complex relationship between plasma concentration and pharmacodynamic response. Quinidine did not appear to affect the metabolism of this compound.

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the preclinical evaluation of this compound, based on the available literature.

In Vivo Antihypertensive and Hemodynamic Studies in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male spontaneously hypertensive rats (SHR) are commonly used as a model of essential hypertension. Age-matched Wistar-Kyoto rats (WKY) serve as normotensive controls.

  • Drug Administration: this compound and comparator drugs are typically administered orally (p.o.) via gavage.

  • Blood Pressure and Heart Rate Monitoring: Continuous monitoring of systolic blood pressure and heart rate is achieved using battery-operated biotelemetry devices implanted in the rats. This allows for the assessment of cardiovascular parameters in conscious, freely moving animals, minimizing stress-induced artifacts.

  • Regional Hemodynamic Measurements: The radioactive microsphere technique is employed to measure cardiac output and regional blood flow. This method involves the injection of radioactively labeled microspheres into the left ventricle, which then distribute throughout the body in proportion to blood flow. By measuring the radioactivity in different tissues, regional blood flow can be quantified.

Radioligand Binding Assays
  • Objective: To determine the affinity and selectivity of this compound for Ca2+ channel antagonist receptors in various tissues.

  • Radioligand: --INVALID-LINK---PN 200-110, a high-affinity dihydropyridine calcium channel antagonist, is used as the radiolabeled ligand.

  • Tissue Preparation: Particulate fractions of tissues of interest (e.g., aorta, myocardium, cerebral cortex) are prepared by homogenization and centrifugation.

  • Assay Procedure: The tissue membranes are incubated with a fixed concentration of --INVALID-LINK---PN 200-110 in the presence and absence of varying concentrations of this compound.

  • Data Analysis: The amount of radioligand bound to the receptors is quantified by liquid scintillation counting. The reduction in specific binding of the radioligand in the presence of this compound is used to determine the receptor occupancy. The number of binding sites (Bmax) and the dissociation constant (Kd) can be calculated from saturation binding experiments.

Signaling Pathway and Experimental Workflow

Mechanism of Action: L-Type Calcium Channel Blockade

This compound, as a dihydropyridine derivative, exerts its therapeutic effect by blocking L-type voltage-gated calcium channels. These channels are crucial for the influx of calcium into smooth muscle cells of the vasculature and into cardiac myocytes. By inhibiting this calcium influx, this compound leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.

L_type_calcium_channel_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+ Ca²⁺ LTCC L-type Ca²⁺ Channel Ca2+->LTCC Depolarization Ca_influx Ca²⁺ LTCC->Ca_influx Influx YOK1304 This compound YOK1304->LTCC Blocks Relaxation Vasodilation YOK1304->Relaxation Leads to Calmodulin Calmodulin Ca_influx->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Ca_influx->CaM_complex Calmodulin->CaM_complex MLCK MLCK CaM_complex->MLCK Activates p_Myosin_LC Phosphorylated Myosin Light Chain MLCK->p_Myosin_LC Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->p_Myosin_LC Contraction Smooth Muscle Contraction p_Myosin_LC->Contraction experimental_workflow Start Compound This compound In_vitro In Vitro Studies Start->In_vitro In_vivo In Vivo Studies Start->In_vivo Binding_Assay Radioligand Binding Assays (Receptor Affinity) In_vitro->Binding_Assay Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Animal_Models Animal Models (SHR, Dogs) In_vivo->Animal_Models PK_studies Pharmacokinetic Studies (ADME) PK_studies->Data_Analysis PD_studies Pharmacodynamic Studies (Efficacy) Hemodynamics Hemodynamic Measurements PD_studies->Hemodynamics Animal_Models->PK_studies Animal_Models->PD_studies Hemodynamics->Data_Analysis Report Technical Report Data_Analysis->Report

In-Depth Technical Guide: Known Targets and Pathways of YOK-1304 (MPC-1304/Aranidipine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YOK-1304, more commonly known as MPC-1304 or by its generic name, aranidipine (B1665160), is a dihydropyridine (B1217469) derivative that functions as a potent and long-acting antihypertensive agent. Its primary mechanism of action is the blockade of L-type voltage-gated calcium channels, a characteristic shared with other dihydropyridine calcium channel blockers. Uniquely, evidence also points to a secondary mechanism involving the antagonism of α2-adrenergic receptors. This dual-action profile contributes to its distinct vasodilatory and antihypertensive effects. This technical guide provides a comprehensive overview of the known molecular targets and associated signaling pathways of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Targets and Mechanism of Action

This compound exerts its pharmacological effects through two primary molecular targets:

  • L-type Voltage-Gated Calcium Channels (VGCCs): As a dihydropyridine calcium channel blocker, this compound exhibits high affinity for L-type VGCCs, which are predominantly located on vascular smooth muscle cells. By binding to these channels, it inhibits the influx of extracellular calcium ions into the cells. This reduction in intracellular calcium concentration leads to smooth muscle relaxation, resulting in vasodilation and a subsequent decrease in peripheral vascular resistance and blood pressure.

  • α2-Adrenergic Receptors: In addition to its calcium channel blocking activity, this compound has been shown to possess antagonistic properties at α2-adrenergic receptors. This action is thought to contribute to its potent antihypertensive effects, potentially by modulating neurotransmitter release at sympathetic nerve terminals and influencing vascular tone.

Active Metabolites

It is crucial to note that this compound is metabolized into two active metabolites, M-1α and M-1β.[1] These metabolites also contribute to the overall pharmacological effect and are reported to have slower kinetic binding properties compared to the parent compound, which may contribute to the long-lasting in vivo vasodilating effect of aranidipine.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound's interaction with its primary target.

Table 1: Binding Affinity of this compound for L-type Calcium Channels
LigandTargetState of ChannelDissociation Constant (Kd)Reference
This compoundL-type Ca2+ ChannelResting State137.7 nM[2]
This compoundL-type Ca2+ ChannelInactivated State49.9 nM[2]

Note: Currently, specific IC50 or Ki values for the interaction of this compound and its metabolites with α2-adrenergic receptors are not available in the public domain. Studies have demonstrated its inhibitory effect on α2-adrenoceptor-mediated pressor responses, suggesting antagonistic activity, and it was found to be roughly three times more potent than nifedipine (B1678770) in this regard.[3]

Signaling Pathways

L-type Voltage-Gated Calcium Channel Blockade

This compound's primary mechanism involves the inhibition of L-type calcium channels in vascular smooth muscle. This action disrupts the downstream signaling cascade that leads to muscle contraction.

L_type_VGCC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol L_type_Ca_Channel L-type Ca2+ Channel Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion Influx YOK_1304 This compound YOK_1304->L_type_Ca_Channel Inhibits Calmodulin Calmodulin Ca_ion->Calmodulin Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

This compound Inhibition of L-type Calcium Channel Signaling
α2-Adrenergic Receptor Antagonism

This compound also acts as an antagonist at α2-adrenergic receptors. These receptors are typically G-protein coupled receptors (GPCRs) that, upon activation by agonists like norepinephrine, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By blocking this interaction, this compound can prevent this inhibitory effect.

Alpha2_Adrenoceptor_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Alpha2_Receptor α2-Adrenergic Receptor Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates YOK_1304 This compound YOK_1304->Alpha2_Receptor Antagonizes Norepinephrine Norepinephrine (Agonist) Norepinephrine->Alpha2_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Inhibition of Neurotransmitter Release cAMP->Cellular_Response Leads to

This compound Antagonism of α2-Adrenergic Receptor Signaling

Experimental Protocols

The following provides an overview of the methodologies used to characterize the interaction of this compound with its targets.

Radioligand Binding Assay for L-type Calcium Channels

This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to L-type calcium channels.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization (e.g., cardiac muscle) Centrifugation Differential Centrifugation Tissue_Homogenization->Centrifugation Membrane_Isolation Isolation of Membrane Fraction (rich in L-type Ca2+ channels) Centrifugation->Membrane_Isolation Protein_Quantification Protein Quantification (e.g., BCA assay) Membrane_Isolation->Protein_Quantification Incubation Incubation of Membranes with: - Radiolabeled Ligand (e.g., 3H-PN 200-110) - Unlabeled this compound (competitor) Protein_Quantification->Incubation Separation Separation of Bound and Free Ligand (e.g., vacuum filtration) Incubation->Separation Quantification Quantification of Radioactivity (e.g., scintillation counting) Separation->Quantification Scatchard_Analysis Scatchard or Non-linear Regression Analysis Quantification->Scatchard_Analysis Determine_Kd Determination of Kd and Bmax Scatchard_Analysis->Determine_Kd

Workflow for Radioligand Binding Assay

Methodology:

  • Membrane Preparation: A tissue source rich in L-type calcium channels (e.g., cardiac or vascular smooth muscle) is homogenized. The membrane fraction is then isolated through a series of centrifugation steps. The protein concentration of the membrane preparation is determined.

  • Binding Assay: The isolated membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to L-type calcium channels (e.g., --INVALID-LINK---PN 200-110). Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

  • Separation and Quantification: After incubation, the membrane-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation. Scatchard analysis or non-linear regression can be used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Functional Assay for α2-Adrenergic Receptor Antagonism (Isolated Tissue Preparation)

This protocol describes a general method to assess the functional antagonism of this compound at α2-adrenergic receptors using an isolated tissue preparation.

Methodology:

  • Tissue Preparation: A suitable tissue containing functional α2-adrenergic receptors, such as the rat vas deferens or a specific blood vessel, is isolated and mounted in an organ bath containing a physiological salt solution.

  • Contraction/Relaxation Measurement: The tissue is connected to a force transducer to measure isometric contractions or relaxations.

  • Agonist Response: A cumulative concentration-response curve is generated for a selective α2-adrenergic agonist (e.g., UK-14304) to establish a baseline response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.

  • Shift in Agonist Response: A second concentration-response curve for the α2-adrenergic agonist is generated in the presence of this compound.

  • Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the agonist concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve, can be calculated to quantify the potency of this compound as an α2-adrenoceptor antagonist.

Conclusion

This compound (MPC-1304/aranidipine) is a dihydropyridine calcium channel blocker with a dual mechanism of action that also includes antagonism of α2-adrenergic receptors. Its high affinity for the inactivated state of L-type calcium channels and the contribution of its active metabolites likely contribute to its potent and sustained antihypertensive effects. While its primary mechanism of action is well-characterized, further research to precisely quantify its binding affinity and functional antagonism at α2-adrenergic receptor subtypes would provide a more complete understanding of its pharmacological profile. The experimental frameworks provided in this guide offer a basis for such future investigations.

References

Early-Stage Research on YOK-1304 (MPC-1304/Aranidipine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the early-stage research on YOK-1304, more commonly known as MPC-1304 or Aranidipine. This compound is a dihydropyridine (B1217469) derivative that has demonstrated potent and long-lasting antihypertensive effects in preclinical studies. Its primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation. Additionally, evidence suggests a secondary mechanism involving the antagonism of alpha-2 adrenoceptors. This document summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for the methodologies employed, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

Aranidipine is a calcium channel blocker that exhibits high selectivity for L-type calcium channels located on vascular smooth muscle cells.[1] By inhibiting the influx of extracellular calcium ions into these cells, Aranidipine reduces the intracellular calcium concentration. This, in turn, prevents the activation of calmodulin and myosin light chain kinase, leading to the relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in blood pressure.[1]

Furthermore, some studies suggest that Aranidipine possesses alpha-2 adrenoceptor antagonist properties.[2] This action would further contribute to its vasodilatory effect by blocking the vasoconstrictive signals mediated by the sympathetic nervous system.[3]

L-Type Calcium Channel Blockade Signaling Pathway

The primary mechanism of action of Aranidipine involves the blockade of L-type calcium channels in vascular smooth muscle cells. This interrupts the signaling cascade that leads to muscle contraction.

L_Type_Calcium_Channel_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+ Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca2+->L_type_Ca_Channel Influx Calmodulin Calmodulin L_type_Ca_Channel->Calmodulin Activates YOK_1304 This compound YOK_1304->L_type_Ca_Channel Blocks Vasodilation Vasodilation YOK_1304->Vasodilation MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Alpha_2_Adrenoceptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha2_Receptor α₂-Adrenoceptor Norepinephrine->Alpha2_Receptor Binds Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates YOK_1304 This compound YOK_1304->Alpha2_Receptor Blocks AC_active Active Adenylyl Cyclase Gi_Protein->AC_active Inhibits AC_inactive Inactive Adenylyl Cyclase cAMP cAMP AC_active->cAMP Converts ATP to ATP ATP ATP->AC_active PKA Protein Kinase A cAMP->PKA Activates Vasoconstriction Vasoconstriction PKA->Vasoconstriction Inhibits Preclinical_Workflow Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening (e.g., Radioligand Binding Assay) Start->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Model_Selection In Vivo Model Selection (e.g., Spontaneously Hypertensive Rats) Lead_Identification->In_Vivo_Model_Selection Promising Candidate Antihypertensive_Study Antihypertensive Efficacy Study (Blood Pressure Measurement) In_Vivo_Model_Selection->Antihypertensive_Study Hemodynamic_Study Regional Hemodynamic Study (Radioactive Microspheres) Antihypertensive_Study->Hemodynamic_Study Pharmacokinetic_Study Pharmacokinetic Profiling (Blood Sampling & Analysis) Hemodynamic_Study->Pharmacokinetic_Study Data_Analysis Data Analysis & Interpretation Pharmacokinetic_Study->Data_Analysis Report Technical Report & Whitepaper Data_Analysis->Report

References

In-depth Technical Guide on the Potential Therapeutic Applications of YOK-1304

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for publicly available data on a therapeutic agent specifically designated as "YOK-1304" has yielded insufficient information to construct a detailed technical guide on its therapeutic applications, mechanism of action, or preclinical and clinical data.

The performed searches did not identify a distinct therapeutic compound with the name "this compound" in preclinical or clinical development. The search results did, however, retrieve information on several other entities with similar numerical designations, which are detailed below for clarification. It is crucial to note that these are distinct entities and should not be confused with a potential therapeutic agent named "this compound".

Entities with Similar Designations:

  • This compound AUTOTAC intermediate 1: One search result identified a chemical product with this name. This substance is described as an intermediate for "AUTOTAC design" and is explicitly labeled for laboratory use only, not for human use.[1] AUTOTACs (Autophagy-Tethering Compounds) are a class of molecules designed to induce the degradation of specific cellular components through autophagy. The available information pertains to its nature as a chemical reagent rather than a therapeutic drug.

  • RTOG 1304: This designation refers to a Phase III clinical trial (NRG Oncology/NSABP B-51/RTOG 1304) evaluating the efficacy of radiotherapy in patients with breast cancer who have positive axillary nodes and have undergone neoadjuvant chemotherapy.[2] This is a study protocol and not a therapeutic agent.

  • QLS1304: This is the identifier for a drug currently under investigation in a Phase Ib/II clinical trial. The study is designed to assess the safety and preliminary efficacy of QLS1304 in combination with endocrine therapy for patients with ER+/HER2- breast cancer.[3]

  • MPC-1304: This compound is a dihydropyridine (B1217469) Ca2+ antagonist.[4] Research has been published on its pharmacokinetics, pharmacodynamics, and regional vascular effects in animal models, demonstrating hypotensive actions.[4][5]

Based on the comprehensive search, there is no publicly accessible scientific literature, clinical trial data, or other documentation that would allow for the creation of an in-depth technical guide on the therapeutic applications of a compound named "this compound". The information required to fulfill the user's request—including quantitative data for structured tables, detailed experimental protocols, and signaling pathways for visualization—is not available in the public domain for a substance with this specific designation.

Therefore, it is not possible to provide the requested whitepaper, including data tables, experimental methodologies, and signaling pathway diagrams, for "this compound" at this time. Further clarification on the identity of "this compound" would be necessary to proceed.

References

Understanding the Biological Activity of YOK-1304: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YOK-1304 is a novel small molecule ligand targeting the ZZ domain of the sequestosome-1 protein (p62/SQSTM1). It functions as a potent activator of p62-dependent selective macroautophagy. This technical guide provides a comprehensive overview of the biological activity of this compound, its mechanism of action, and its application in the development of Autophagy-Targeting Chimeras (AUTOTACs) for targeted protein degradation. The information presented herein is intended to support further research and development of this compound and AUTOTAC technology.

Introduction

Selective autophagy is a crucial cellular process for the targeted degradation of specific cellular components, including protein aggregates and damaged organelles. The p62 protein is a key receptor in this pathway, recognizing and delivering ubiquitinated cargo to the autophagosome for eventual lysosomal degradation. This compound has been identified as a ligand that directly engages the ZZ domain of p62, initiating a cascade of events that leads to the activation of selective autophagy. This unique mechanism of action has positioned this compound as a valuable chemical tool for studying autophagy and as a foundational component for the innovative AUTOTAC platform.

AUTOTACs are bifunctional molecules designed to hijack the autophagy-lysosome pathway for the targeted degradation of specific proteins. They consist of a p62-binding ligand, such as this compound, a linker, and a ligand for a protein of interest (POI). By simultaneously binding to p62 and the POI, AUTOTACs induce the autophagic degradation of the target protein.

Mechanism of Action

This compound's biological activity is centered on its ability to bind to the ZZ domain of p62. This binding event is believed to mimic the natural activation of p62, which occurs upon its interaction with ubiquitinated cargo. The binding of this compound to the p62-ZZ domain induces a conformational change in the p62 protein, leading to its self-oligomerization. These p62 oligomers then serve as scaffolds to recruit the core autophagy machinery, including the microtubule-associated protein 1A/1B-light chain 3 (LC3), to initiate the formation of the autophagosome around the targeted cargo.

In the context of an AUTOTAC, such as PHTPP-1304 (a chimera of this compound and a ligand for the estrogen receptor beta, ERβ), the binding of the chimera to both p62 and ERβ brings the target protein into the vicinity of the newly forming autophagosome, leading to its encapsulation and subsequent degradation upon fusion with the lysosome.

Quantitative Data

The following table summarizes the quantitative data for the biological activity of PHTPP-1304, an AUTOTAC utilizing this compound.

CompoundTarget ProteinCell LineAssay TypeValueReference
PHTPP-1304Estrogen Receptor β (ERβ)HEK293TTargeted Protein DegradationDC₅₀ ≈ 2 nM[1]
PHTPP-1304Estrogen Receptor β (ERβ)MCF7Targeted Protein DegradationDC₅₀ < 100 nM[1]

DC₅₀ (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein.

Signaling Pathways and Experimental Workflows

This compound-Mediated Activation of p62-Dependent Autophagy

The following diagram illustrates the proposed signaling pathway initiated by this compound.

YOK1304_Pathway cluster_0 Cellular Environment cluster_1 p62 Activation Cascade cluster_2 Autophagosome Formation cluster_3 Target Degradation (in AUTOTAC context) YOK1304 This compound p62_inactive Inactive p62 (monomer) YOK1304->p62_inactive p62_active Active p62 (oligomer) p62_inactive->p62_active Binding to ZZ domain LC3 LC3 p62_active->LC3 Recruitment Autophagosome Autophagosome Formation LC3->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion POI Protein of Interest (POI) AUTOTAC AUTOTAC (e.g., PHTPP-1304) AUTOTAC->p62_inactive AUTOTAC->POI Degradation POI Degradation Lysosome->Degradation

This compound signaling pathway for autophagy activation.
Experimental Workflow: In Vitro p62 Oligomerization Assay

This diagram outlines a typical workflow to assess the ability of this compound to induce the oligomerization of p62.

Oligomerization_Workflow start Start recombinant_p62 Purified Recombinant p62 Protein start->recombinant_p62 incubation Incubate p62 with This compound or Vehicle recombinant_p62->incubation sds_page Non-reducing SDS-PAGE incubation->sds_page western_blot Western Blot for p62 sds_page->western_blot analysis Analyze for High Molecular Weight Bands (Oligomers) western_blot->analysis end End analysis->end

Workflow for p62 oligomerization assay.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of this compound. Specific parameters may require optimization based on the experimental setup.

In Vitro p62 Oligomerization Assay

Objective: To determine if this compound induces the oligomerization of p62 protein in vitro.

Materials:

  • Purified recombinant human p62 protein

  • This compound

  • Vehicle control (e.g., DMSO)

  • Assay buffer (e.g., PBS)

  • Non-reducing Laemmli sample buffer

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

  • Anti-p62 antibody

Procedure:

  • Prepare solutions of this compound at various concentrations in the assay buffer.

  • In microcentrifuge tubes, mix a constant amount of purified recombinant p62 protein with either the this compound solutions or the vehicle control.

  • Incubate the mixtures at 37°C for a specified time (e.g., 1-2 hours) to allow for potential oligomerization.

  • Stop the reaction by adding non-reducing Laemmli sample buffer. Do not boil the samples, as this can disrupt non-covalent oligomers.

  • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody against p62, followed by an appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescence substrate and visualize the bands.

  • Analyze the results for the appearance of high molecular weight bands corresponding to p62 oligomers in the this compound treated samples compared to the vehicle control.

Autophagic Flux Assay (LC3-II Turnover)

Objective: To measure the effect of this compound on the rate of autophagy in cultured cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting reagents

  • Anti-LC3 antibody

  • Anti-p62 antibody (optional, as a marker of autophagic degradation)

  • Anti-loading control antibody (e.g., anti-actin or anti-tubulin)

Procedure:

  • Seed HeLa cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with this compound or vehicle control for a desired time course (e.g., 6, 12, 24 hours).

  • For the last 2-4 hours of the treatment, add a lysosomal inhibitor or vehicle to a subset of the wells for each condition. This will block the degradation of autophagosomes and allow for the accumulation of LC3-II, providing a measure of autophagic flux.

  • After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Perform SDS-PAGE and Western blotting as described above.

  • Probe the membranes with antibodies against LC3, p62 (optional), and a loading control.

  • Quantify the band intensities for LC3-II and the loading control.

  • Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in this difference in this compound-treated cells compared to control cells indicates an induction of autophagic flux.

Conclusion

This compound is a potent and specific ligand for the ZZ domain of p62, capable of inducing p62-dependent selective macroautophagy. Its mechanism of action, involving the induction of p62 oligomerization, provides a novel approach to modulate this fundamental cellular process. The development of AUTOTACs based on this compound, such as PHTPP-1304, has demonstrated the potential of this technology for the targeted degradation of disease-relevant proteins. The data and protocols presented in this guide offer a foundational resource for the scientific community to further explore the therapeutic potential of this compound and the broader AUTOTAC platform.

References

Methodological & Application

Application Notes and Protocols for YOK-1304 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YOK-1304, also known as MPC-1304 or Aranidipine, is a dihydropyridine (B1217469) derivative that functions as a calcium channel blocker. Primarily recognized for its potent and long-lasting antihypertensive effects, its mechanism of action involves the inhibition of L-type calcium channels, leading to a reduction in calcium ion influx into cells. This modulation of intracellular calcium levels suggests potential applications for this compound in various cell-based assays beyond its cardiovascular scope, particularly in cancer research, where calcium signaling plays a critical role in processes such as proliferation, apoptosis, and migration.

These application notes provide a comprehensive guide for the utilization of this compound in cell culture assays. The protocols detailed below are based on established methodologies for dihydropyridine calcium channel blockers and are intended to serve as a starting point for investigating the cellular effects of this compound.

Mechanism of Action

This compound is a potent antagonist of voltage-gated L-type calcium channels. By binding to these channels on the cell membrane, it prevents the influx of extracellular calcium into the cell. This reduction in intracellular calcium concentration can impact numerous downstream signaling pathways that are dependent on calcium as a second messenger.

Data Presentation: Efficacy of Dihydropyridine Calcium Channel Blockers in Cell-Based Assays

Due to the limited availability of specific in vitro quantitative data for this compound in cancer cell lines, the following tables summarize representative data from other dihydropyridine calcium channel blockers to provide an expected range of efficacy. Researchers are strongly encouraged to perform dose-response experiments to determine the precise IC50 values for this compound in their specific cell lines of interest.

Table 1: Representative IC50 Values for Dihydropyridine Calcium Channel Blockers in Cancer Cell Proliferation Assays

CompoundCell LineAssay TypeIC50 Value
AmlodipineHT-39 (Human Breast Cancer)Not Specified1.5 µM
NifedipineHuman Peripheral Blood Mononuclear Cells³H-thymidine incorporation~50 µM
NicardipineHuman Tenon's FibroblastsCoulter Counter & Hexosaminidase~100 µM

Table 2: Representative Effects of Dihydropyridine Calcium Channel Blockers on Cell Migration and Apoptosis

CompoundCell LineAssay TypeObserved EffectConcentration
NifedipineThymocytesMorphological AssessmentInduction of apoptosis15 mg/kg (in vivo)
Felodipine, Nimodipine, NifedipineB16-F10 MelanomaTumor cell-induced platelet aggregationInhibitionDose-dependent
VerapamilBladder Cancer CellsAnnexin V-FITCEnhanced oxaliplatin-induced apoptosis10 µM

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol allows for the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Cell Migration Assay (Transwell Assay)

This protocol assesses the effect of this compound on cancer cell migration.

Materials:

  • This compound

  • Target cancer cell line

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free medium

  • Complete medium (containing a chemoattractant, e.g., 10% FBS)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet staining solution

Procedure:

  • Seed the target cells in a culture flask and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Add 600 µL of complete medium to the lower chamber of the 24-well plate.

  • Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Add various concentrations of this compound to the cell suspension. Include a vehicle control.

  • Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate for 12-24 hours at 37°C in a 5% CO₂ incubator.

  • Remove the inserts and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with Crystal Violet for 15 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

Intracellular Calcium Measurement

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.

Materials:

  • This compound

  • Target cell line

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Prepare a loading buffer containing the calcium indicator dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS with calcium.

  • Wash the cells once with HBSS with calcium.

  • Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS with calcium to remove excess dye.

  • Add 100 µL of HBSS with calcium to each well.

  • Measure the baseline fluorescence using a microplate reader or microscope.

  • Add this compound at the desired concentration and immediately start recording the fluorescence intensity over time to observe any changes in intracellular calcium levels.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol YOK1304 This compound LTypeCaChannel L-type Calcium Channel YOK1304->LTypeCaChannel Inhibits Ca2_influx Ca²⁺ Influx LTypeCaChannel->Ca2_influx Blocks Intracellular_Ca2 Intracellular [Ca²⁺] Ca2_influx->Intracellular_Ca2 Calmodulin Calmodulin Intracellular_Ca2->Calmodulin CaM_Complex Ca²⁺/Calmodulin Complex Intracellular_Ca2->CaM_Complex Calmodulin->CaM_Complex Downstream_Effectors Downstream Effectors (e.g., Calcineurin, CAMK) CaM_Complex->Downstream_Effectors Cellular_Responses Cellular Responses (Proliferation, Apoptosis, Migration) Downstream_Effectors->Cellular_Responses

Caption: Mechanism of action of this compound.

G start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for Cell Proliferation (MTT) Assay.

G start Seed Cells in 6-well Plate treat Treat with this compound start->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Apoptosis (Annexin V) Assay.

Application Notes: MPC-1304 as a Novel Antihypertensive Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MPC-1304 is a novel dihydropyridine (B1217469) calcium channel blocker investigated for its potent antihypertensive properties.[1] As a member of the dihydropyridine class, its primary mechanism of action involves the modulation of L-type calcium channels, leading to significant effects on vascular smooth muscle and, consequently, blood pressure.[2][3] These application notes provide an overview of the compound, its mechanism of action, and a detailed protocol for assessing its hemodynamic effects in a preclinical model of hypertension.

Mechanism of Action

The antihypertensive effects of MPC-1304 are primarily attributed to its action as a Ca2+ antagonist.[1] Dihydropyridines bind to and block voltage-gated L-type calcium channels located on vascular smooth muscle cells.[3] This inhibition prevents the influx of extracellular calcium, which is a critical step in the signaling cascade that leads to muscle contraction. The reduction in intracellular calcium concentration results in the relaxation of vascular smooth muscle, leading to vasodilation. This widening of blood vessels reduces systemic vascular resistance, which in turn lowers blood pressure.[3]

Some studies on dihydropyridines also suggest a dual mode of action that may contribute to their vasodilatory effects, including the release of nitric oxide (NO) from the vascular endothelium.[4] Additionally, one of the unique properties of MPC-1304 is its suggested potent antagonism of alpha-2 adrenoceptor-mediated vasoconstriction, which may contribute to its genetic hypertension-dependent renal vasodilating action.[5]

Applications

MPC-1304 has been evaluated for its potential in the treatment of hypertension.[1] Preclinical studies have demonstrated its efficacy in reducing blood pressure in spontaneously hypertensive rats (SHR), a widely used animal model for essential hypertension.[1][5][6] Notably, the hypotensive effects of MPC-1304 are more pronounced in hypertensive subjects compared to normotensive ones.[1] Furthermore, it has been shown to increase blood flow in various regional vascular beds, including renal, pulmonary, gastric, and skeletal muscle.[5]

Quantitative Data Summary

The following tables summarize the expected quantitative effects of MPC-1304 on key hemodynamic parameters in spontaneously hypertensive rats (SHR).

Table 1: Hemodynamic Effects of MPC-1304 in Spontaneously Hypertensive Rats (SHR)

ParameterVehicle Control (Pre-dose)MPC-1304 (1 mg/kg, p.o.) (Post-dose)Reference
Mean Blood Pressure (mmHg)High (e.g., >180 mmHg)Significantly Reduced[5]
Systemic Vascular ResistanceElevatedSignificantly Reduced[5]
Cardiac OutputNormal to Slightly ElevatedIncreased[5]
Heart Rate (beats/min)Normal to Slightly ElevatedSlight Increase[1]

Table 2: Effects of MPC-1304 on Regional Blood Flow in SHR

Vascular BedVehicle ControlMPC-1304 (1 mg/kg, p.o.)Reference
RenalBaselineSignificantly Increased[5]
PulmonaryBaselineSignificantly Increased[5]
GastricBaselineSignificantly Increased[5]
Small IntestinalBaselineSignificantly Increased[5]
Skeletal MuscleBaselineSignificantly Increased[5]

Experimental Protocol

Title: Measurement of Mean Blood Pressure and Regional Blood Flow in Conscious Spontaneously Hypertensive Rats (SHR) following Oral Administration of MPC-1304 using the Radioactive Microsphere Technique.

Objective: To evaluate the in vivo efficacy of MPC-1304 on mean blood pressure and regional blood flow in a conscious, hypertensive rat model.

Materials and Reagents:

  • MPC-1304

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Anesthetic (e.g., urethane (B1682113) or pentobarbital (B6593769) sodium)[7]

  • Heparinized saline

  • Radioactive microspheres (e.g., 15 µm diameter)[8]

  • Euthanasia agent (e.g., concentrated KCl solution or overdose of anesthetic)

Equipment:

  • Arterial and venous catheters

  • Pressure transducer and data acquisition system[9]

  • Infusion pump

  • Gamma counter

  • Surgical instruments

  • Animal warming system

Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.[6][10]

  • Normotensive Wistar-Kyoto (WKY) rats can be used as a control group.[5]

  • Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

Experimental Procedure:

  • Surgical Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Surgically implant a catheter into the left ventricle via the right carotid artery for the injection of radioactive microspheres.[11]

    • Implant a second catheter into the abdominal aorta via the femoral artery for blood pressure measurement and reference blood sampling.

    • Implant a third catheter into the jugular vein for the administration of fluids or other agents if necessary.

    • Exteriorize all catheters at the back of the neck.

    • Allow the animals to recover from surgery for at least 24 hours to ensure they are fully conscious and accustomed to the experimental setup.

  • Drug Administration:

    • Administer MPC-1304 orally (p.o.) at a dose of 1 mg/kg.[5] The control group should receive an equivalent volume of the vehicle.

  • Hemodynamic Measurements:

    • Connect the arterial catheter to a pressure transducer to continuously monitor and record blood pressure and heart rate.[7]

    • Allow for a stabilization period of at least 30 minutes before taking baseline measurements.

  • Radioactive Microsphere Injection:

    • One hour after the oral administration of MPC-1304 or vehicle, inject a known quantity of radioactive microspheres into the left ventricle.[5]

    • Simultaneously, begin to withdraw a reference blood sample from the femoral artery at a constant rate using an infusion pump.[12][13]

  • Tissue Collection:

    • Following the microsphere injection and reference blood sampling, euthanize the animal.

    • Dissect and weigh the desired organs and tissues (e.g., kidneys, heart, brain, lungs, stomach, intestines, skeletal muscle).

Data Collection and Analysis:

  • Radioactivity Measurement:

    • Measure the radioactivity in the collected tissue samples and the reference blood sample using a gamma counter.

  • Calculation of Regional Blood Flow:

    • Calculate the blood flow to each organ using the following formula:

      • Organ Blood Flow (ml/min) = (Radioactivity in Organ × Reference Blood Sample Withdrawal Rate) / Radioactivity in Reference Blood Sample

  • Calculation of Cardiac Output:

    • Cardiac Output (ml/min) = (Total Injected Radioactivity × Reference Blood Sample Withdrawal Rate) / Radioactivity in Reference Blood Sample

  • Statistical Analysis:

    • Analyze the data for statistically significant differences between the MPC-1304 treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA). A p-value of <0.05 is typically considered significant.

Visualizations

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Physiological Effect MPC1304 MPC-1304 (Dihydropyridine) LTypeCaChannel L-type Ca2+ Channel MPC1304->LTypeCaChannel Blocks CaInflux Ca2+ Influx LTypeCaChannel->CaInflux Vasodilation Vasodilation IntraCa ↑ Intracellular [Ca2+] CaInflux->IntraCa Contraction Muscle Contraction IntraCa->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction BP ↓ Blood Pressure Vasodilation->BP

Caption: Signaling pathway of MPC-1304 in vascular smooth muscle cells.

G start Start surgery Surgical Implantation of Catheters in SHR start->surgery recovery 24h Recovery Period surgery->recovery drug_admin Oral Administration of MPC-1304 or Vehicle recovery->drug_admin bp_monitor Continuous Blood Pressure Monitoring drug_admin->bp_monitor microsphere_inj Radioactive Microsphere Injection (1h post-dose) bp_monitor->microsphere_inj ref_sample Reference Blood Sample Withdrawal microsphere_inj->ref_sample euthanasia Euthanasia and Tissue Collection ref_sample->euthanasia gamma_count Gamma Counting of Samples euthanasia->gamma_count data_analysis Data Analysis and Calculation of Blood Flow gamma_count->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the hemodynamic effects of MPC-1304.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YOK-1304, more commonly known by its research code MPC-1304 and its generic name Aranidipine, is a potent dihydropyridine (B1217469) calcium channel blocker.[1][2] It functions as an antihypertensive agent by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels, primarily in vascular smooth muscle cells.[3][4][5] This action leads to vasodilation and a subsequent reduction in blood pressure.[3][6] These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of this compound in mouse studies, based on available preclinical data.

Mechanism of Action

This compound is a second-generation 1,4-dihydropyridine (B1200194) derivative that exhibits high affinity and selectivity for L-type calcium channels.[1][3] The primary signaling pathway involves the blockade of these channels in the plasma membrane of vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, which is a critical step in the excitation-contraction coupling of these cells. The reduced intracellular calcium concentration leads to smooth muscle relaxation, vasodilation, and a decrease in peripheral vascular resistance, ultimately lowering blood pressure.[3][7]

Some studies also suggest that this compound may have inhibitory effects on alpha-adrenoceptor-mediated vasoconstriction.[8][9] Additionally, like some other dihydropyridines, it may exhibit off-target effects, such as mineralocorticoid receptor antagonism at higher concentrations.[10]

Signaling Pathway Diagram

YOK1304_Mechanism_of_Action cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx allows Alpha_Adrenoceptor α-Adrenoceptor Vasoconstriction_alpha Vasoconstriction Alpha_Adrenoceptor->Vasoconstriction_alpha YOK_1304 This compound (MPC-1304) YOK_1304->L_type_Ca_Channel blocks YOK_1304->Alpha_Adrenoceptor may inhibit Intracellular_Ca [Ca²⁺]i ↑ Ca_influx->Intracellular_Ca Vasodilation Vasodilation Blood_Pressure Blood Pressure ↓ Contraction Smooth Muscle Contraction Intracellular_Ca->Contraction Vasodilation->Blood_Pressure Norepinephrine Norepinephrine Norepinephrine->Alpha_Adrenoceptor activates

Caption: Mechanism of action of this compound (MPC-1304).

Recommended Dosage for Mouse Studies

The appropriate dosage of this compound for mouse studies will depend on the specific research question, the mouse strain, and the experimental design. Based on available toxicity and teratology data, a range of doses can be considered.

Data Presentation
ParameterSpeciesStrainRoute of AdministrationDosage/ValueReference
LD50 (Male) MouseICROral143 mg/kg[1]
LD50 (Female) MouseICROral193 mg/kg[1]
LD50 (Male) MouseICRIntraperitoneal7.3 mg/kg[1]
LD50 (Female) MouseICRIntraperitoneal9.1 mg/kg[1]
Teratology Study Doses MouseICROral0.4, 2, 10, 50 mg/kg/day[1]

Note: The LD50 (Lethal Dose, 50%) represents the dose at which 50% of the test animals are expected to die. It is a measure of acute toxicity. The teratology study doses represent a range of doses that were administered daily during gestation to assess developmental toxicity.

For efficacy studies, it is recommended to start with doses significantly lower than the LD50. A starting dose in the range of 1-10 mg/kg administered orally is a reasonable starting point for many applications. Dose-response studies are crucial to determine the optimal dose for a specific experimental model.

Experimental Protocols

The following are generalized protocols for the administration of this compound to mice. These should be adapted to the specific needs of the study and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow Diagram

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Baseline Baseline Measurements (e.g., Blood Pressure) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Administration Oral Administration (Daily for X days) Randomization->Administration Drug_Prep This compound Preparation Drug_Prep->Administration Monitoring In-life Monitoring (e.g., BP, Behavior) Administration->Monitoring Endpoint Endpoint Data Collection (e.g., Tissue Harvest) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis End End Analysis->End

Caption: General experimental workflow for a mouse study with this compound.

Protocol 1: Oral Gavage Administration

Objective: To administer a precise dose of this compound orally.

Materials:

  • This compound (MPC-1304) powder

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water, corn oil)

  • Mortar and pestle or homogenizer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Experimental mice

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the average body weight of the mice.

    • Weigh the this compound powder accurately.

    • Prepare the vehicle solution.

    • If this compound is not readily soluble, create a homogenous suspension. This can be achieved by grinding the powder with a small amount of vehicle in a mortar and pestle to form a paste, then gradually adding the remaining vehicle while mixing. Alternatively, use a homogenizer.

    • Ensure the final concentration allows for a standard administration volume (e.g., 5-10 mL/kg).

  • Animal Handling and Administration:

    • Weigh each mouse immediately before dosing to ensure accurate dose calculation.

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Draw the calculated volume of the this compound suspension into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.

    • Slowly dispense the solution into the stomach.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress immediately after the procedure.

  • Frequency of Administration:

    • For chronic studies, administration is typically performed once daily.

Protocol 2: Administration in Drinking Water or Food

Objective: To provide a less stressful, voluntary administration of this compound over a prolonged period.

Materials:

  • This compound (MPC-1304) powder

  • Drinking water or powdered chow

  • Water bottles or food containers

  • Mixing equipment

Procedure:

  • Preparation:

    • Calculate the total amount of this compound needed based on the estimated daily water or food consumption of the mice and the target dose.

    • For drinking water: Dissolve or suspend the this compound in the drinking water. Note that due to potential solubility issues and light sensitivity of dihydropyridines, this method may be less reliable.[1] The stability of the compound in water should be confirmed.

    • For food: Mix the this compound powder thoroughly with the powdered chow to ensure a uniform distribution.

  • Administration:

    • Replace the regular water bottles or food with the prepared medicated versions.

    • Measure the daily consumption of water or food to monitor the actual drug intake per mouse.

    • Prepare fresh medicated water or food regularly (e.g., daily or every few days) to ensure stability and potency.

Considerations:

  • This method provides less precise dosing compared to oral gavage, as individual consumption can vary.

  • Palatability of the medicated water or food should be assessed, as it may affect consumption and lead to dehydration or weight loss.

Safety and Handling

  • Follow standard laboratory safety procedures when handling this compound powder.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Store this compound according to the manufacturer's instructions, typically protected from light.[1]

Conclusion

This compound (MPC-1304/Aranidipine) is a valuable tool for cardiovascular research in mouse models. The recommended oral dosage for initial studies in mice ranges from 1-10 mg/kg, with the potential for higher doses depending on the experimental context and tolerability. The provided protocols offer a starting point for the design of in vivo experiments. As with any experimental compound, careful dose-response studies and diligent monitoring of the animals are essential for obtaining reliable and reproducible results.

References

Preparing Stock Solutions of YOK-1304: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

YOK-1304 is a crucial intermediate compound utilized in the synthesis of AUTOphagy-TArgeting Chimeras (AUTOTACs). AUTOTACs represent a novel class of molecules designed for targeted protein degradation through the autophagy-lysosome pathway. As an autophagy-targeting ligand, this compound serves as a p62/SQSTM1 ligand, facilitating the recruitment of target proteins to the autophagy machinery for their subsequent degradation. The preparation of accurate and stable stock solutions of this compound is a critical first step for any experiment involving the synthesis and application of AUTOTACs. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility and success.

This compound is a key component in the development of AUTOTACs, which are bifunctional molecules that link a target protein to the autophagy receptor p62, leading to the degradation of the target protein[1][2][3][4]. The mechanism involves the binding of the AUTOTAC to the ZZ domain of p62, which induces a conformational change, leading to p62 self-oligomerization and the subsequent sequestration of the target protein into an autophagosome for lysosomal degradation[2][3][4][5].

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₄H₂₄O₄[1]
Molecular Weight 376.452 g/mol [1]
Appearance Solid[1]
Purity >98% (HPLC)[1]
Solubility 10 mM in DMSO[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound solid powder

  • Anhydrous/molecular sieve-dried DMSO

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound solid powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a clean, dry microcentrifuge tube or amber glass vial on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3765 mg of this compound (Molecular Weight = 376.452). Calculation: Molarity (M) = moles of solute / Liters of solution Moles = Mass (g) / Molecular Weight ( g/mol ) Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L * 0.001 L * 376.452 g/mol * 1000 mg/g = 3.765 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM solution with 3.765 mg of this compound, add 1 mL of DMSO.

  • Mixing: Cap the tube/vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].

Storage Conditions Summary:

FormatStorage TemperatureDurationReference
Solid Powder -20°C12 Months[1]
4°C6 Months[1]
In Solvent (DMSO) -80°C6 Months[1]
-20°C1 Month[1]
Protocol 2: Autophagic Flux Assay in HeLa Cells Treated with this compound

This protocol is based on the methodology described for assessing the induction of autophagy by p62-binding ligands[6][7].

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Hydroxychloroquine (HCQ) stock solution

  • Phosphate-Buffered Saline (PBS)

  • Fixation and permeabilization buffers

  • Primary antibodies against LC3 and p62

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 50-60% confluency on the day of the experiment.

  • Treatment:

    • Treat the cells with the desired concentration of this compound (e.g., 2.5 µM) for 24 hours[6][7].

    • For the assessment of autophagic flux, treat a parallel set of cells with this compound in the presence of an autophagy inhibitor such as Hydroxychloroquine (HCQ, e.g., 10 µM) for the final 4-6 hours of the incubation period[6][7].

    • Include appropriate vehicle controls (DMSO).

  • Immunofluorescence Staining:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with primary antibodies against LC3 and p62 overnight at 4°C.

    • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the formation of LC3 and p62 puncta. An increase in LC3 puncta upon this compound treatment, which is further enhanced in the presence of HCQ, indicates an induction of autophagic flux.

Visualizations

Signaling Pathway of AUTOTAC-mediated Protein Degradation

AUTOTAC_Pathway cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome AUTOTAC This compound-based AUTOTAC Target Target Protein AUTOTAC->Target Binds to Target p62_inactive Inactive p62 (SQSTM1) AUTOTAC->p62_inactive Binds to ZZ domain Ternary_Complex Ternary Complex (AUTOTAC-Target-p62) Target->Ternary_Complex p62_inactive->Ternary_Complex p62_oligomerization p62 Oligomerization & Activation Ternary_Complex->p62_oligomerization Autophagosome_Formation Autophagosome Formation p62_oligomerization->Autophagosome_Formation Recruits LC3 Autophagosome Autophagosome p62_oligomerization->Autophagosome Sequesters Complex Autophagosome_Formation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Target Protein Autolysosome->Degradation

Caption: AUTOTAC-mediated targeted protein degradation pathway.

Experimental Workflow for Preparing a this compound Stock Solution

Stock_Solution_Workflow start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot storage Store at -20°C or -80°C aliquot->storage end End storage->end

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for YOK-1304 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YOK-1304 is an Autophagy-Targeting Chimera (AUTOTAC), a novel class of small molecules designed for targeted protein degradation through the cellular autophagy pathway. Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTOTACs leverage the lysosomal degradation pathway. This compound functions by inducing the self-oligomerization of the autophagy receptor protein p62/SQSTM1. This action enhances the sequestration of specific cellular cargoes into autophagosomes for their subsequent degradation.

The p62 protein is a crucial signaling hub implicated in various cellular processes, including inflammation, oxidative stress, and apoptosis. In the context of cancer, p62 can play a dual role, either promoting or suppressing tumor growth depending on the cellular context. Its ability to interact with key oncogenic signaling pathways, such as NF-κB and mTOR, makes it a compelling target for therapeutic intervention. By modulating p62 activity, this compound presents a promising strategy for investigating and potentially targeting cellular pathways that are dysregulated in cancer.

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its application in cancer research, focusing on the induction of selective autophagy and the subsequent effects on cancer cell viability and signaling pathways.

Mechanism of Action

This compound is a bifunctional molecule that facilitates the targeted degradation of cellular components by hijacking the autophagy machinery. One part of the molecule is designed to engage a specific target, while the other part binds to the ZZ domain of the p62/SQSTM1 protein. This binding event induces the self-oligomerization of p62, a critical step in the formation of the sequestosome, a structure that engulfs cargo destined for autophagic degradation.

The oligomerization of p62 enhances its ability to recognize and bind to ubiquitinated cargo. These p62-cargo complexes are then recognized by the autophagosome-associated protein LC3, leading to their incorporation into the forming autophagosome. The mature autophagosome subsequently fuses with a lysosome, and the enclosed cargo, including the targeted proteins, is degraded by lysosomal hydrolases. This targeted degradation of oncoproteins or other disease-relevant proteins can lead to the inhibition of cancer cell growth and survival.

Data Presentation

Table 1: Example Quantitative Data for an AUTOTAC Compound in Cancer Cell Lines

ParameterCell Line A (e.g., MCF-7)Cell Line B (e.g., HCT116)Cell Line C (e.g., A549)
IC50 (µM) for Cell Viability 5.28.112.5
Maximal p62 Oligomerization (%) 857870
Target Protein Degradation (%) at 10 µM 756555
LC3-II Fold Increase at 10 µM 4.53.83.2

Note: The data presented in this table are representative examples for a generic AUTOTAC and should be experimentally determined for this compound in the specific cancer cell lines of interest.

Mandatory Visualizations

YOK1304_Mechanism This compound Mechanism of Action cluster_0 Cytoplasm This compound This compound p62_monomer p62 (Monomer) This compound->p62_monomer Binds to ZZ domain p62_oligomer p62 (Oligomer) p62_monomer->p62_oligomer Induces Self-Oligomerization Ub_Target Ubiquitinated Target Protein p62_oligomer->Ub_Target Binds to Target_Protein Target Protein (e.g., Oncoprotein) Target_Protein->Ub_Target Ubiquitination Autophagosome Autophagosome Ub_Target->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation of Target Protein Autolysosome->Degradation

Caption: Mechanism of this compound-induced targeted protein degradation via p62 oligomerization and autophagy.

Experimental_Workflow Experimental Workflow for this compound Evaluation Cell_Culture Cancer Cell Line Culture Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p62, LC3, Target Protein) Treatment->Western_Blot Immunofluorescence Immunofluorescence (p62 puncta, LC3 puncta) Treatment->Immunofluorescence Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis

Caption: A general experimental workflow to assess the effects of this compound on cancer cells.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom plates

  • MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTS reagent and incubate for 1-4 hours, then read absorbance; or add CellTiter-Glo® reagent and read luminescence).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Autophagy Induction and Target Protein Degradation

This protocol is used to assess the induction of autophagy (by monitoring LC3 conversion) and the degradation of a target protein following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3, anti-p62, anti-target protein, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Analyze the ratio of LC3-II to LC3-I and the levels of p62 and the target protein.

Protocol 3: Immunofluorescence Staining for p62 and LC3 Puncta Formation

This protocol allows for the visualization of p62 and LC3 puncta, which are indicative of sequestosome and autophagosome formation, respectively.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Glass coverslips in 24-well plates

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies (anti-p62, anti-LC3)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in 24-well plates. Treat the cells with this compound or vehicle control as described in Protocol 2.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking and Staining:

    • Wash with PBS.

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

    • Wash with PBS.

    • Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope.

  • Data Analysis: Quantify the number and intensity of p62 and LC3 puncta per cell. An increase in puncta formation indicates the induction of autophagy.

Application Notes and Protocols for Measuring the Effects of YOK-1304-Derived AUTOTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used to measure the effects of novel AUTOTACs (AUTOphagy-TArgeting Chimeras) synthesized using the p62/SQSTM1 ligand intermediate, YOK-1304.

Introduction to this compound and AUTOTAC Technology

This compound is a ligand for the ZZ domain of the p62/SQSTM1 autophagy receptor and serves as a critical component—the autophagy-targeting ligand (ATL)—in the modular synthesis of AUTOTACs.[1][2] An AUTOTAC is a heterobifunctional molecule designed to selectively eliminate target proteins via the autophagy-lysosome system.[3][4][5] It consists of three key components:

  • Target-Binding Ligand (TBL): Recognizes and binds to a specific protein of interest (POI).

  • Linker: Connects the TBL and the ATL.

  • Autophagy-Targeting Ligand (ATL): Binds to an autophagy receptor, such as p62. In this context, the ATL is derived from this compound.

The AUTOTAC directs the POI to the autophagy pathway for degradation, a mechanism distinct from the more commonly used proteasome system.[1][6] This technology is particularly promising for degrading aggregation-prone proteins associated with neurodegenerative diseases and various oncoproteins.[3][4]

Signaling Pathway of AUTOTAC-Mediated Protein Degradation

An AUTOTAC molecule simultaneously binds to the target protein (POI) and the ZZ domain of the p62 autophagy receptor.[3] This dual binding induces a conformational change in the normally dormant p62, triggering its self-oligomerization.[1][6] The resulting p62-POI complexes are then sequestered into autophagosomes, which subsequently fuse with lysosomes to degrade the protein cargo.[6] The AUTOTAC molecule is then recycled, allowing for multiple rounds of protein degradation.[7][8]

AUTOTAC_Pathway cluster_cell Cell Cytoplasm AUTOTAC AUTOTAC (TBL-Linker-YOK-1304) Ternary_Complex Ternary Complex (AUTOTAC-POI-p62) AUTOTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex p62 p62 (Inactive) p62->Ternary_Complex Conformational Activation Oligomerization p62 Oligomerization & POI Sequestration Ternary_Complex->Oligomerization Autophagosome Autophagosome Formation Oligomerization->Autophagosome LC3 Interaction Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Recycling AUTOTAC Recycling Autolysosome->Recycling Release

Caption: AUTOTAC mechanism of action.

Application Note 1: Characterization of a Novel this compound-Derived AUTOTAC

Objective: To outline a systematic approach for validating the synthesis and measuring the biological activity of a novel AUTOTAC constructed with a this compound derivative.

Workflow for AUTOTAC Characterization:

AUTOTAC_Workflow cluster_synthesis Phase 1: Synthesis cluster_biochem Phase 2: Biochemical Validation cluster_cellular Phase 3: Cellular Activity Synthesis Synthesize AUTOTAC: TBL + Linker + this compound Oligo_Assay In Vitro p62 Oligomerization Assay Synthesis->Oligo_Assay Degradation_Assay Western Blot for Target Degradation (DC50) Oligo_Assay->Degradation_Assay ICC_Assay Immunocytochemistry (Puncta Formation) Degradation_Assay->ICC_Assay Flux_Assay Autophagic Flux Assay ICC_Assay->Flux_Assay

Caption: Experimental workflow for AUTOTAC characterization.

Experimental Protocols

Protocol 1: In Vitro p62 Oligomerization Assay

This assay biochemically validates that the this compound-derived AUTOTAC can induce the oligomerization of p62, a critical first step in its mechanism of action.

Materials:

  • HEK293T cell lysate (as a source of p62)

  • Novel AUTOTAC compound

  • This compound (as a positive control for p62 binding)

  • TBL compound (as a negative control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE gels and Western blot apparatus

  • Anti-p62 antibody

Procedure:

  • Lysate Preparation: Culture HEK293T cells and harvest. Lyse the cells on ice using lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing cellular proteins, including p62.

  • Incubation: Incubate the cell lysate with varying concentrations of the novel AUTOTAC, this compound, or the TBL alone for 24 hours at 4°C.

  • Sample Preparation: Prepare samples for SDS-PAGE. It is crucial not to boil the samples or use a reducing agent in the loading buffer, as this would disrupt the non-covalent oligomers.

  • Western Blot:

    • Separate the proteins on a native or semi-native PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-p62 antibody.

    • Use a secondary antibody and chemiluminescent substrate to visualize the bands.

  • Analysis: Analyze the blot for the appearance of high-molecular-weight p62 bands, which indicate oligomerization.[9][10] Compare the effect of the full AUTOTAC to the controls.

Protocol 2: Western Blot for Target Protein Degradation

This is the primary assay to quantify the efficacy and potency of the AUTOTAC in degrading the target protein within a cellular context.

Materials:

  • Cell line expressing the protein of interest (POI)

  • Novel AUTOTAC compound

  • DMSO (vehicle control)

  • Lysosome inhibitor (e.g., Bafilomycin A1 or Hydroxychloroquine (HCQ))

  • Antibodies: anti-POI, anti-p62, and anti-loading control (e.g., GAPDH, β-actin)

Procedure:

  • Cell Treatment: Seed cells in multi-well plates. The next day, treat the cells with a serial dilution of the AUTOTAC (e.g., 1 nM to 10 µM) for a set time course (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • Lysosomal Inhibition (Optional): To confirm degradation is lysosome-dependent, pre-treat a set of wells with a lysosome inhibitor for 1-2 hours before adding the AUTOTAC.

  • Cell Lysis: Wash cells with cold PBS and lyse them directly in the wells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer to a membrane.

    • Probe the membrane with primary antibodies against the POI, p62 (to observe potential changes in its levels), and a loading control.

    • Incubate with appropriate secondary antibodies and visualize.

  • Analysis:

    • Perform densitometry on the protein bands.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the AUTOTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[2]

Protocol 3: Immunocytochemistry (ICC) for Puncta Formation

This imaging-based assay visualizes the sequestration of the POI into puncta (representing autophagosomes) and its co-localization with p62.

Materials:

  • Cells grown on glass coverslips or in imaging-compatible plates

  • Novel AUTOTAC compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-POI, anti-p62

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope (confocal recommended)

Procedure:

  • Cell Treatment: Treat cells with the AUTOTAC at a concentration around its DC₅₀ for 24 hours. Include a vehicle control.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes.

    • Permeabilize with Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Block with blocking buffer for 1 hour.

    • Incubate with primary antibodies against the POI and p62 overnight at 4°C.

    • Wash and incubate with corresponding fluorescent secondary antibodies for 1 hour at room temperature.

    • Stain nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto slides.

    • Acquire images using a fluorescence microscope.

    • Analyze the images for the formation of distinct puncta for both the POI and p62.[9] Assess the co-localization of the POI and p62 signals, which indicates the formation of the degradation complex.[2]

Data Presentation: Quantitative Summary

The results from the described assays should be summarized for clear interpretation and comparison.

Table 1: Degradation Potency and Efficacy of Novel AUTOTACs

AUTOTAC ID Target Protein (POI) Cell Line DC₅₀ (nM) Dₘₐₓ (%) Timepoint (h)
AUTOTAC-001 Oncoprotein X MCF-7 15 92 48
AUTOTAC-002 Mutant Tau SH-SY5Y 50 85 72
Control (TBL only) Oncoprotein X MCF-7 >10,000 <10 48

| Control (this compound only) | Oncoprotein X | MCF-7 | >10,000 | <5 | 48 |

Table 2: Summary of Cellular Imaging Analysis

Treatment POI Puncta Formation p62 Puncta Formation POI-p62 Co-localization
Vehicle (DMSO) Diffuse Diffuse Low
AUTOTAC-001 (15 nM) High High High

| AUTOTAC-001 + HCQ | Increased | Increased | High |

References

Application Notes and Protocols for YOK-1304 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YOK-1304 is a potent small molecule ligand that specifically binds to the ZZ domain of the p62/SQSTM1 protein. This interaction activates p62-dependent selective macroautophagy, a cellular process for the degradation of specific substrates.[1] this compound serves as a fundamental tool for researchers studying autophagy and is a key component in the design of AUTOphagy-TArgeting Chimeras (AUTOTACs), a novel technology for targeted protein degradation.[2][3] These notes provide detailed protocols for the in vitro administration of this compound to induce and monitor autophagy, as well as its application in the AUTOTAC platform.

Mechanism of Action

This compound functions by mimicking the binding of N-terminally arginylated proteins to the ZZ domain of p62. This binding event induces the self-oligomerization of p62, which is a critical step in the formation of p62 bodies. These bodies then recruit ubiquitinated cargo and interact with LC3 on autophagic membranes, facilitating the delivery of the cargo to the autophagosome for subsequent lysosomal degradation.[4] By activating this pathway, this compound can be used to study the downstream effects of selective autophagy activation.

cluster_0 This compound Administration This compound This compound p62 (inactive) p62 (inactive) This compound->p62 (inactive) Binds to ZZ domain p62 (active, oligomerized) p62 (active, oligomerized) p62 (inactive)->p62 (active, oligomerized) Induces oligomerization p62-Cargo Complex p62-Cargo Complex p62 (active, oligomerized)->p62-Cargo Complex Sequesters Ub-Cargo Ubiquitinated Cargo Ub-Cargo->p62-Cargo Complex Autophagosome Autophagosome p62-Cargo Complex->Autophagosome Recruited to Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degradation Lysosome->Degradation Degrades cargo

Figure 1: Mechanism of this compound-induced selective autophagy.

Product Information

Product Name This compound
Target p62/SQSTM1 ZZ domain[1]
Activity Activates p62-dependent selective macroautophagy[1]
Applications Autophagy induction, AUTOTAC design[1][2]
Storage Stock solution: -80°C for 6 months, -20°C for 1 month[1]

Experimental Protocols

In Vitro Autophagy Induction

This protocol describes the use of this compound to induce autophagy in cultured cells. The readouts include the formation of p62 and LC3 puncta, which are markers for autophagosome formation.

Materials:

  • This compound

  • Cell culture medium

  • HeLa cells (or other suitable cell line)

  • Lysosomal inhibitor (e.g., Hydroxychloroquine - HCQ)

  • Primary antibodies (anti-p62, anti-LC3)

  • Fluorescently labeled secondary antibodies

  • Microscopy imaging system

Procedure:

  • Cell Plating: Plate HeLa cells on coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentration. A concentration of 2.5 µM has been shown to be effective.[2][3]

  • Cell Treatment:

    • For autophagy induction, treat the cells with 2.5 µM this compound for 24 hours.[2][3]

    • For autophagic flux analysis, treat a parallel set of cells with both 2.5 µM this compound and a lysosomal inhibitor (e.g., 10 µM HCQ) for 24 hours.[2][3] The lysosomal inhibitor will cause an accumulation of autophagosomes, which can be used to measure the rate of autophagy.

  • Immunocytochemistry (ICC):

    • After treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies against p62 and LC3 overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Mount the coverslips on microscope slides.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of p62 and LC3 puncta per cell. An increase in puncta indicates autophagy induction.

    • Analyze the co-localization of p62 and LC3 puncta.

cluster_1 In Vitro Autophagy Induction Workflow A Plate Cells C Treat Cells (24h) A->C B Prepare this compound (2.5 µM) B->C D Fix and Permeabilize C->D E Immunostain (anti-p62, anti-LC3) D->E F Image and Analyze Puncta Formation E->F

Figure 2: Experimental workflow for in vitro autophagy induction.
AUTOTAC-mediated Targeted Protein Degradation

This compound can be conjugated to a target-binding ligand (TBL) via a linker to create an AUTOTAC. This bifunctional molecule can then recruit a specific protein of interest for autophagic degradation.

Example: PHTPP-1304 is an AUTOTAC designed to degrade the Estrogen Receptor Beta (ERβ). It consists of the ERβ ligand PHTPP linked to this compound.[2]

Materials:

  • AUTOTAC (e.g., PHTPP-1304)

  • Target-expressing cell line (e.g., HEK293T for ERβ)

  • Western blotting reagents

  • Primary antibody against the target protein (e.g., anti-ERβ)

Procedure:

  • Cell Treatment: Treat the target-expressing cells with the AUTOTAC at various concentrations for a specified time (e.g., 24 hours). A half-degrading concentration (DC50) of ~2 nM has been reported for PHTPP-1304 in HEK293T cells.[2]

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensity to determine the extent of target protein degradation.

Data Presentation

The following tables summarize quantitative data from studies using this compound and AUTOTACs.

Table 1: In Vitro Autophagy Induction in HeLa Cells

Treatment (24h) Parameter Result
This compound (2.5 µM)p62 Puncta FormationSignificant Increase[2][3]
LC3 Puncta FormationSignificant Increase[2][3]
p62-LC3 Co-localizationSignificant Increase[2][3]
This compound (2.5 µM) + HCQ (10 µM)Autophagic FluxIncreased accumulation of p62 and LC3 puncta compared to this compound alone[2][3]

Table 2: AUTOTAC (PHTPP-1304) Activity

Parameter Cell Line Value
ERβ Degradation (DC50)HEK293T~2 nM[2]
Cytotoxicity (IC50)ACHN3.3 µM[2]

Table 3: Comparative Cytotoxicity

Compound Cell Line IC50
PHTPP-1304 (AUTOTAC)ACHN3.3 µM[2]
This compound (p62 ligand)ACHN>20 µM[2]
PHTPP (TBL)ACHN18 µM[2]

Troubleshooting

  • Low Autophagy Induction:

    • Optimize the concentration of this compound.

    • Increase the treatment time.

    • Ensure the cell line is responsive to autophagy stimuli.

  • High Background in ICC:

    • Optimize antibody concentrations.

    • Increase the stringency of washing steps.

    • Use a different blocking agent.

  • Inefficient AUTOTAC-mediated Degradation:

    • Verify the binding of the TBL to the target protein.

    • Optimize the linker length and composition of the AUTOTAC.

    • Confirm that the target protein can be degraded by autophagy.

References

Application Notes and Protocols: YOK-1304 (MPC-1304)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YOK-1304, also known as MPC-1304, is a potent and long-acting calcium channel antagonist belonging to the 1,4-dihydropyridine (B1200194) class of compounds.[1] Its primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. These application notes provide an overview of this compound and detailed protocols for its investigation in a laboratory setting.

Chemical Identity
  • Systematic Name: (±)-methyl 2-oxopropyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate[1]

  • Class: 1,4-dihydropyridine Calcium Channel Antagonist

Mechanism of Action & Signaling Pathway

This compound functions by binding to L-type calcium channels, which are voltage-gated ion channels predominantly located in the plasma membrane of smooth muscle cells, cardiac myocytes, and endocrine cells. By blocking these channels, this compound inhibits the influx of extracellular Ca²⁺ into the cell. This reduction in intracellular calcium concentration in vascular smooth muscle cells leads to relaxation and vasodilation, thereby lowering systemic blood pressure.

L_type_calcium_channel_antagonist_pathway cluster_membrane Cell Membrane YOK1304 This compound L_type_Ca_Channel L-type Ca²⁺ Channel YOK1304->L_type_Ca_Channel Binds & Inhibits Ca_influx Ca²⁺ Influx Intracellular_Ca [Ca²⁺]i ↓ Ca_influx->Intracellular_Ca Reduced Vasodilation Vasodilation Intracellular_Ca->Vasodilation Leads to

Mechanism of Action of this compound.

Data Presentation

In Vivo Efficacy in Spontaneously Hypertensive Rats (SHR)

The following tables summarize the quantitative data on the effects of orally administered this compound in spontaneously hypertensive rats.

Table 1: Receptor Occupancy in SHR Tissues [1]

TissueDose (mg/kg)Time Post-AdministrationReduction in --INVALID-LINK---PN 200-110 Specific Binding
Aorta31 hour74.8%
Aorta36 hours37.9%
Myocardium31 hourSignificant Decrease
Myocardium101 hour48% (reduction in Bmax)
Myocardium106 hours48% (reduction in Bmax)
Cerebral Cortex31-6 hoursLittle to no change

Table 2: Hemodynamic Effects in SHR

ParameterDose (mg/kg)Time Post-AdministrationObservation
Mean Blood Pressure11 hourSignificantly Reduced
Systemic Vascular Resistance11 hourSignificantly Reduced
Cardiac Output11 hourIncreased
Renal Blood Flow11 hourIncreased

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for L-type calcium channels in tissue homogenates.

Materials:

  • This compound

  • Tissue expressing L-type calcium channels (e.g., rat heart or aorta)

  • --INVALID-LINK---PN 200-110 (radioligand)

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • Unlabeled nifedipine (B1678770) (for non-specific binding)

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor (this compound) concentrations.

    • Total Binding: Add membrane homogenate, --INVALID-LINK---PN 200-110 (at a concentration near its Kd), and Assay Buffer.

    • Non-specific Binding: Add membrane homogenate, --INVALID-LINK---PN 200-110, and a high concentration of unlabeled nifedipine.

    • Competition: Add membrane homogenate, --INVALID-LINK---PN 200-110, and serial dilutions of this compound.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start prep_membranes Prepare Tissue Membranes start->prep_membranes setup_assay Set up 96-well Plate: Total, Non-specific, & Competitor Wells prep_membranes->setup_assay add_reagents Add Membranes, ³H-PN 200-110, & this compound/Nifedipine setup_assay->add_reagents incubate Incubate at RT for 60 min add_reagents->incubate filter_wash Filter through GF/B & Wash incubate->filter_wash scintillation Add Scintillation Cocktail & Count filter_wash->scintillation analyze Analyze Data: Calculate IC₅₀ & Ki scintillation->analyze end End analyze->end

Workflow for Radioligand Binding Assay.
Protocol 2: Cell-Based Calcium Flux Assay

This protocol measures the ability of this compound to inhibit depolarization-induced calcium influx in a cell line expressing L-type calcium channels.

Materials:

  • A suitable cell line (e.g., HEK293 cells stably expressing the human L-type calcium channel)

  • Cell culture medium and supplements

  • This compound

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • High-potassium stimulation buffer (HBSS with KCl, e.g., 60 mM)

  • A fluorescent plate reader with liquid handling capabilities (e.g., FLIPR)

Procedure:

  • Cell Culture and Plating:

    • Culture the cells under standard conditions.

    • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle-only control wells.

  • Measurement of Calcium Influx:

    • Place the plate in the fluorescent plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Use the instrument's liquid handler to add the high-potassium stimulation buffer to all wells to induce cell depolarization.

    • Immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline reading from the peak fluorescence after stimulation.

    • Normalize the data to the vehicle control (100% response) and a no-stimulation control (0% response).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value.

calcium_flux_workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells dye_loading Load Cells with Fluo-4 AM plate_cells->dye_loading wash_cells Wash Cells with HBSS dye_loading->wash_cells add_compound Add this compound Dilutions & Incubate wash_cells->add_compound read_baseline Read Baseline Fluorescence (FLIPR) add_compound->read_baseline stimulate Stimulate with High-K⁺ Buffer read_baseline->stimulate read_response Read Fluorescence Response stimulate->read_response analyze Analyze Data: Calculate IC₅₀ read_response->analyze end End analyze->end

Workflow for Cell-Based Calcium Flux Assay.

Best Practices and Considerations

  • Solubility: As a dihydropyridine (B1217469) derivative, this compound may have limited aqueous solubility. It is recommended to prepare stock solutions in an organic solvent such as DMSO and then dilute into aqueous buffers for final assay concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%).

  • Light Sensitivity: Dihydropyridine compounds can be light-sensitive. It is advisable to protect solutions of this compound from direct light by using amber vials or covering containers with aluminum foil.

  • Storage: Store stock solutions of this compound at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and other chemicals.

References

Unraveling YOK-1304: Application Notes for In-Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and use of the novel compound YOK-1304 in in-vitro experimental settings. Due to the limited publicly available information directly under the identifier "this compound," this guide synthesizes data from related compounds, potentially known under different identifiers such as NKK-1304 and MPC-1304, to provide a comprehensive starting point for your research. It is crucial to note that while these compounds may be identical or structurally related, empirical validation of these protocols for your specific batch of this compound is essential.

Compound Profile

Based on available data for related compounds, this compound is presumed to be a dihydropyridine (B1217469) derivative. This class of compounds typically functions as calcium channel blockers. The following table summarizes the key physicochemical properties identified for the closely related compound NKK-1304, which are anticipated to be similar for this compound.

PropertyValueSource
Molecular Formula Not specified-
Molecular Weight Not specified-
Appearance Colorless liquid[1]
Water Solubility 9.70 mg/L (at 20°C)
Log P (Octanol/Water) 2.3 - 3.48
Storage Store at 2-8°C

Note: The low water solubility necessitates the use of an organic solvent for the preparation of stock solutions.

Dissolution Protocol for In-Vitro Experiments

Due to its hydrophobic nature, this compound requires dissolution in a suitable organic solvent before being diluted in aqueous media for cell culture experiments. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Sterile filters (0.22 µm)

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM stock solution, you would need to calculate the mass based on the molecular weight of this compound.

  • Dissolution in DMSO: Add the appropriate volume of cell culture grade DMSO to the tube to achieve a 10 mM concentration.

  • Vortexing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but prolonged heating should be avoided to prevent degradation.

  • Sterilization: While DMSO is generally considered sterile, if required, the concentrated stock solution can be sterilized by filtration through a 0.22 µm DMSO-compatible filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to minimize freeze-thaw cycles and protect from light. Store at -20°C for long-term storage or 2-8°C for short-term use.

Experimental Workflow for Preparing Working Solutions:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Aliquot and Store at -20°C vortex->store thaw Thaw Stock Solution store->thaw For Experiment dilute Serially Dilute in Culture Medium thaw->dilute apply Apply to Cells dilute->apply

Caption: Workflow for this compound solution preparation.

In-Vitro Experimental Protocols

The following are generalized protocols for utilizing this compound in cell-based assays. Optimization for specific cell lines and experimental endpoints is recommended.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a specific cell line.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Calcium Influx Assay

Objective: To assess the effect of this compound on calcium channel activity.

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound (prepared as described above) for a specific duration.

  • Stimulation: Induce calcium influx by adding a known agonist (e.g., potassium chloride for voltage-gated calcium channels).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

Postulated Signaling Pathway

As a putative dihydropyridine Ca2+ antagonist, this compound is expected to primarily target L-type voltage-gated calcium channels (VGCCs). By blocking these channels, it would inhibit the influx of extracellular calcium into the cell, thereby modulating various downstream signaling events.

G YOK1304 This compound VGCC L-type Voltage-Gated Calcium Channel YOK1304->VGCC Inhibition Ca_influx Ca²⁺ Influx VGCC->Ca_influx Blocks Downstream Downstream Cellular Responses (e.g., Gene Expression, Muscle Contraction) Ca_influx->Downstream Modulates

Caption: Postulated mechanism of action for this compound.

Disclaimer: The information provided in these application notes is intended as a guide. Researchers should conduct their own validation studies to determine the optimal conditions for their specific experimental setup. The potential identity of this compound with NKK-1304 or MPC-1304 is based on indirect evidence and requires confirmation.

References

Application Notes and Protocols for YOK-1304 in the Development of AUTOTAC Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YOK-1304 is a crucial chemical intermediate employed in the synthesis of AUTOTACs (AUTOphagy-TArgeting Chimeras) , a novel class of chemical probes for targeted protein degradation. Unlike traditional inhibitors, AUTOTACs selectively eliminate proteins of interest by hijacking the cellular autophagy-lysosome pathway. This is achieved through a bifunctional design: one moiety binds a specific target protein, while the other, derived from this compound, engages the autophagy receptor protein p62/SQSTM1.[1][2][3] This engagement initiates the sequestration and subsequent degradation of the target protein.[1][3] These application notes provide a comprehensive overview of the use of this compound in the construction and application of AUTOTACs for research and drug development.

Mechanism of Action

AUTOTACs assembled using this compound operate through a distinct mechanism that leverages the cell's natural protein degradation machinery. The this compound-derived moiety acts as an autophagy-targeting ligand (ATL), specifically binding to the ZZ domain of the p62/SQSTM1 protein.[1][2] This binding event induces a conformational change in p62, promoting its self-oligomerization.[3] The target protein, tethered to the AUTOTAC via a target-binding ligand (TBL), is consequently sequestered into these p62 oligomeric bodies. These protein-p62 complexes are then recognized by the autophagic machinery, leading to their engulfment into autophagosomes, which subsequently fuse with lysosomes for degradation of the target protein.[1][3][4]

AUTOTAC_Mechanism cluster_1 Ternary Complex Formation & p62 Activation cluster_2 Autophagy & Degradation AUTOTAC AUTOTAC (TBL-Linker-ATL) POI Protein of Interest (Target) AUTOTAC->POI binds p62 p62/SQSTM1 (Dormant) AUTOTAC->p62 Ternary_Complex Target-AUTOTAC-p62 Ternary Complex p62_Oligomer p62 Oligomerization & Activation Ternary_Complex->p62_Oligomer induces Autophagosome Autophagosome Formation p62_Oligomer->Autophagosome sequestration into Lysosome Lysosome Autophagosome->Lysosome fusion with Degradation Target Protein Degradation Lysosome->Degradation leads to Synthesis_Workflow cluster_synthesis AUTOTAC Synthesis TBL Target-Binding Ligand (e.g., PHTPP) Linker Linker (e.g., PEG) TBL->Linker 1. Conjugation YOK1304 This compound (p62-binding ligand) Linker->YOK1304 2. Conjugation AUTOTAC Final AUTOTAC (e.g., PHTPP-1304)

References

Troubleshooting & Optimization

Common issues with YOK-1304 solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of YOK-1304, a novel kinase inhibitor. Our aim is to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound.

Question: My this compound is not dissolving in my chosen solvent. What should I do?

Answer:

If you are experiencing difficulty dissolving this compound, we recommend the following troubleshooting steps:

  • Verify the Solvent: Ensure you are using a recommended solvent for this compound. Please refer to the solubility data table below. For initial stock solutions, DMSO is highly recommended.

  • Gentle Heating: Gently warm the solution to 37-50°C for a short period (10-15 minutes). This can significantly improve the solubility of many organic compounds. Do not boil the solution, as this may degrade the compound.

  • Sonication: Use a sonicator bath to aid in dissolution. The high-frequency sound waves can help to break up compound aggregates and enhance solvation.

  • Vortexing: Vigorous vortexing can also help to dissolve the compound. Alternate between vortexing and gentle heating for best results.

  • pH Adjustment: For aqueous solutions, the pH can have a significant impact on solubility. For weakly acidic or basic compounds, adjusting the pH of the buffer may be necessary. However, the stability of this compound across different pH ranges should be considered.

Below is a workflow to guide you through these troubleshooting steps.

G cluster_0 start Start: this compound Fails to Dissolve verify_solvent 1. Verify Recommended Solvent (e.g., DMSO) start->verify_solvent gentle_heat 2. Gentle Warming (37-50°C) verify_solvent->gentle_heat If correct solvent dissolved Success: Compound Dissolved verify_solvent->dissolved If dissolved sonicate 3. Sonication gentle_heat->sonicate If not dissolved gentle_heat->dissolved If dissolved vortex 4. Vortexing sonicate->vortex If not dissolved sonicate->dissolved If dissolved ph_adjust 5. Consider pH Adjustment (Aqueous Buffers) vortex->ph_adjust If not dissolved & in aqueous buffer vortex->dissolved If dissolved ph_adjust->dissolved If dissolved contact_support Issue Persists: Contact Technical Support ph_adjust->contact_support If not dissolved

Fig. 1: Troubleshooting workflow for this compound dissolution.

Question: I observed precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?

Answer:

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To prevent precipitation:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try diluting to a lower final concentration.

  • Increase the Percentage of Co-solvent: If your experimental conditions permit, increasing the final percentage of DMSO in the aqueous solution (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. Always check the tolerance of your cell line or assay to the final solvent concentration.

  • Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to the aqueous buffer can help to keep the compound in solution.

  • Rapid Mixing: When diluting, add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: We recommend using dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions of this compound at concentrations up to 50 mM. For detailed solubility in other solvents, please refer to the data table below.

Q2: How should I store my this compound stock solution?

A2: Store your DMSO stock solution of this compound at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation. We recommend aliquoting the stock solution into smaller, single-use volumes.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer to the desired final concentration.

Quantitative Data

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)
DMSO≥ 50 mM
Ethanol≥ 25 mM
Methanol~10 mM
PBS (pH 7.4)< 10 µM

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh out the required amount of this compound powder. For example, if the molecular weight of this compound is 500 g/mol , weigh out 5 mg to prepare 1 mL of a 10 mM stock solution.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.

  • Facilitate Dissolution:

    • Vortex the solution for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 10 minutes.

    • If needed, sonicate the vial for 5-10 minutes.

  • Verify Dissolution: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Signaling Pathway

This compound is a potent inhibitor of the hypothetical Kinase-X (KX) in the Pro-Survival Signaling Pathway. By inhibiting KX, this compound prevents the downstream phosphorylation of Protein Y (PY), which in turn leads to the activation of apoptotic factors and ultimately, programmed cell death.

G cluster_pathway Pro-Survival Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kx Kinase-X (KX) receptor->kx Activates py Protein Y (PY) kx->py Phosphorylates apoptosis Apoptosis kx->apoptosis Inhibits survival Cell Survival py->survival Promotes py->apoptosis Inhibits yok1304 This compound yok1304->kx Inhibits

Fig. 2: Proposed signaling pathway for this compound.

Troubleshooting unexpected results with YOK-1304

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The troubleshooting guides and FAQs are based on the identification of YOK-1304 as an intermediate in the synthesis of Autophagy-Tethering Compounds (AUTOTACs). Due to the limited publicly available data on this compound, this guide is constructed based on general principles of organic chemistry and AUTOTAC development. The experimental protocols and troubleshooting scenarios are illustrative.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical intermediate intended for use in the synthesis of Autophagy-Tethering Compounds (AUTOTACs). AUTOTACs are bifunctional molecules designed to induce the degradation of specific cellular proteins or other substrates through the autophagic pathway. This compound likely contains a key chemical moiety that facilitates the conjugation to a ligand for a target protein and a ligand for the autophagy-related protein LC3.

Q2: What is the proposed mechanism of action for an AUTOTAC synthesized from this compound?

An AUTOTAC synthesized using this compound would function by simultaneously binding to a target protein of interest and the microtubule-associated protein 1A/1B-light chain 3 (LC3) on the autophagosome. This proximity induces the engulfment of the target protein by the autophagosome, leading to its subsequent degradation upon fusion with the lysosome.

Troubleshooting Unexpected Results

Scenario 1: Low Yield of the Final AUTOTAC Compound

Question: I am experiencing a significantly lower than expected yield in my final AUTOTAC product after conjugation of my target protein ligand with the this compound-derived intermediate. What are the potential causes and solutions?

Answer: Low reaction yield is a common issue in multi-step organic synthesis. Several factors could be contributing to this problem. Below is a summary of potential causes and troubleshooting steps.

Table 1: Troubleshooting Low AUTOTAC Yield

Potential Cause Recommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature.
Degradation of Reactants or Product Ensure all solvents are anhydrous and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Check the stability of your target protein ligand and the this compound intermediate at the reaction temperature.
Suboptimal Stoichiometry Vary the molar ratio of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Inefficient Purification Optimize the purification method (e.g., column chromatography, preparative HPLC). Ensure the chosen solvent system provides good separation of the product from unreacted starting materials and byproducts.

Experimental Protocol: General AUTOTAC Synthesis from this compound

A generalized protocol for the synthesis of a final AUTOTAC from the this compound intermediate is provided below. Note: This is a representative protocol and may require optimization for your specific target ligand.

  • Preparation of the this compound Intermediate:

    • Ensure the purity of this compound using NMR or LC-MS.

    • If necessary, perform a purification step (e.g., recrystallization or column chromatography).

  • Conjugation Reaction:

    • Dissolve the target protein ligand and the activated this compound intermediate in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere.

    • Add any necessary coupling agents or catalysts.

    • Stir the reaction at room temperature or an elevated temperature as required.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with an appropriate aqueous solution.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product using flash column chromatography or preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final AUTOTAC product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Scenario 2: Lack of Target Protein Degradation

Question: My synthesized AUTOTAC, which incorporates the this compound scaffold, is not inducing the degradation of my target protein in cell-based assays. What could be the reason for this lack of activity?

Answer: The absence of target protein degradation can stem from various factors, from the chemical properties of the AUTOTAC to the biological context of the experiment.

Table 2: Troubleshooting Lack of AUTOTAC Activity

Potential Cause Recommended Action
Poor Cell Permeability Assess the physicochemical properties of the AUTOTAC (e.g., logP, polar surface area). If permeability is a concern, consider modifying the linker or ligand structures.
Incorrect AUTOTAC Conformation The linker length and composition are crucial for allowing the formation of a productive ternary complex between the target protein, AUTOTAC, and LC3. Synthesize and test AUTOTACs with different linker lengths and compositions.
Low Binding Affinity Confirm the binding affinity of your target protein ligand and the LC3 ligand portion of the AUTOTAC to their respective proteins using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Impaired Autophagy Flux in the Cell Line Ensure the cell line used has a functional autophagy pathway. Treat cells with a known autophagy inducer (e.g., rapamycin) or inhibitor (e.g., chloroquine) as positive and negative controls.

Experimental Protocol: Western Blot for Target Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the AUTOTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

Visualizations

AUTOTAC_Synthesis_Workflow Figure 1: General AUTOTAC Synthesis Workflow YOK_1304 This compound Intermediate Activation Activation/Modification YOK_1304->Activation Target_Ligand Target Protein Ligand Coupling Coupling Reaction Target_Ligand->Coupling Activation->Coupling Crude_AUTOTAC Crude AUTOTAC Coupling->Crude_AUTOTAC Purification Purification (HPLC/Chromatography) Crude_AUTOTAC->Purification Final_AUTOTAC Pure AUTOTAC Purification->Final_AUTOTAC Characterization Characterization (NMR, MS) Final_AUTOTAC->Characterization

Figure 1: General AUTOTAC Synthesis Workflow

AUTOTAC_Mechanism_of_Action Figure 2: AUTOTAC Mechanism of Action cluster_cell Cellular Environment Target_Protein Target Protein AUTOTAC AUTOTAC Target_Protein->AUTOTAC binds LC3 LC3 AUTOTAC->LC3 binds Autophagosome Autophagosome LC3->Autophagosome recruits to Lysosome Lysosome Autophagosome->Lysosome fuses with Degradation Degradation Products Lysosome->Degradation degrades into

Figure 2: AUTOTAC Mechanism of Action

Technical Support Center: Optimizing YOK-1304 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the concentration of the novel small molecule, YOK-1304, for various assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration range for this compound in a new experimental setup?

For a novel compound such as this compound, it is recommended to begin with a broad concentration range to establish a dose-response curve. A common and effective approach is to use a logarithmic dilution series, for example, from 1 nM to 100 µM.[1] This wide range helps to identify the effective concentration window for your specific cell line and assay.

Q2: What are the best practices for dissolving and storing this compound?

This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[2] It is advisable to prepare a high-concentration stock solution in anhydrous DMSO. To maintain the stability of the compound, this stock solution should be divided into smaller aliquots to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1][3] When preparing for an experiment, dilute the stock solution to the final working concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration in the cell culture is kept low (typically at or below 0.1%) to prevent any solvent-induced toxicity.[1][3]

Q3: How can I determine the optimal incubation time for this compound?

The ideal incubation time is dependent on the mechanism of action of this compound and the specific biological question being addressed in your research. It is recommended to perform a time-course experiment. This can be achieved by treating cells with a fixed, effective concentration of this compound and then measuring the desired endpoint at several different time points, such as 6, 12, 24, 48, and 72 hours.[1]

Q4: I've observed that this compound is potent in biochemical assays but shows weaker activity in my cell-based assays. What could be the reason for this?

Discrepancies between biochemical and cellular assay results are a common challenge in drug discovery. Several factors can contribute to this, including:

  • Cell Permeability: The compound may have poor permeability across the cell membrane.

  • Cellular ATP Concentration: Intracellular ATP levels are significantly higher (in the millimolar range) than the ATP concentrations typically used in biochemical assays. This high level of cellular ATP can outcompete ATP-competitive inhibitors, thus reducing their apparent potency.[3]

  • Compound Instability: this compound may not be stable in the cell culture medium over the duration of the experiment.

  • Serum Protein Binding: Proteins present in the serum of the culture medium can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[1]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter while working with this compound.

Issue 1: No observable effect of this compound at the concentrations tested.
Possible CauseSolution
Concentration is too low. Test a higher concentration range. It may be beneficial to conduct a pilot experiment with a very high concentration to confirm if the compound has any activity.
Compound instability. Ensure that this compound is stored and handled correctly.[1] It is best practice to prepare fresh dilutions for each experiment.
Insensitive cell line or assay. Verify that your chosen cell line expresses the target of this compound. Additionally, use a positive control to confirm that the assay is working as expected.[1]
Incorrect assay endpoint. Make sure that the selected assay is appropriate for measuring the expected biological effect of this compound.
Issue 2: High background signal or off-target effects are observed.
Possible CauseSolution
Concentration is too high. To avoid off-target effects, use the lowest effective concentration of the inhibitor.[4] Inhibitors that are effective in cellular assays only at concentrations greater than 10 µM are likely to be acting non-specifically.[4]
The compound is not selective. It is important to profile the inhibitor against related targets to determine its selectivity. A compound is generally considered selective if it has a potency for the intended target that is at least 10 to 100 times greater than for other family members.[4]
The compound has inherent off-target activities. Be aware of any additional activities that may be associated with the specific chemical class of this compound.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound in Various Assay Types
Assay TypeStarting Concentration RangeNotes
Biochemical Kinase Assay 1 nM - 10 µMIC50 values are typically expected in the nanomolar range.
Cell-Based Viability Assay 10 nM - 100 µMCellular IC50 values are often higher than those from biochemical assays.
Target Phosphorylation Assay (e.g., Western Blot) 100 nM - 10 µMA more focused and narrow range can be utilized once the cellular IC50 has been approximated.
Table 2: Example Dose-Response Data for this compound in a Cell Viability Assay (MTT)
This compound Concentration (µM)% Cell Viability (Normalized to Vehicle Control)
1005%
3015%
1045%
380%
195%
0.398%
0.1100%
0 (Vehicle)100%

Experimental Protocols

Protocol 1: Determining the IC50 of this compound Using a Cell Viability Assay (MTT)

This protocol details the necessary steps to determine the half-maximal inhibitory concentration (IC50) of this compound by evaluating its effect on cell viability.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the culture medium. A common method is a 10-point, 3-fold serial dilution starting from a high concentration, such as 100 µM.[1] It is important to include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[3]

  • Inhibitor Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.[3]

  • Incubation: Incubate the plate for a duration that is relevant to the assay endpoint, which is typically 24, 48, or 72 hours.[3]

  • MTT Assay: Add the MTT reagent to each well and incubate for 2-4 hours. Following this, solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.[3][5]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.

Visualizations

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Seed Cells Seed Cells Prepare this compound Dilutions Prepare this compound Dilutions Treat Cells Treat Cells Prepare this compound Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Perform Assay Perform Assay Incubate->Perform Assay Analyze Data Analyze Data Perform Assay->Analyze Data Determine IC50 Determine IC50 Analyze Data->Determine IC50

Caption: Workflow for determining the optimal inhibitor concentration.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase->Downstream Kinase Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation This compound This compound This compound->Downstream Kinase Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

G No Effect No or Weak Effect Observed? Check Conc Increase Concentration Range No Effect->Check Conc Yes Effect Observed Effect Observed No Effect->Effect Observed No Check Stability Check Compound Stability (Prepare Fresh) Check Conc->Check Stability Check Assay Validate Assay Sensitivity (Use Positive Control) Check Stability->Check Assay Check Assay->Effect Observed Problem Solved Still No Effect Still No Effect Check Assay->Still No Effect Problem Persists

Caption: Troubleshooting logic for weak or no inhibitor effect.

References

Preventing degradation of YOK-1304 during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to help prevent the degradation of YOK-1304 during experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability of this compound.[1] Solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[1] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Q2: My this compound solution appears to have precipitated after dilution into an aqueous buffer. What should I do?

A2: Precipitation upon dilution is a common issue for hydrophobic small molecules. Here are several steps to address this:

  • Lower the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer.

  • Adjust the final DMSO concentration: While DMSO is a common solvent for stock solutions, its final concentration in the assay medium should typically be below 0.5% to avoid both precipitation and solvent-induced artifacts.[2]

  • Modify the buffer pH: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values may improve solubility.[3]

  • Use a different solvent system: Consider a co-solvent system or formulations with excipients to enhance solubility.[3]

Q3: I am observing inconsistent results between different experimental batches of this compound. What could be the cause?

A3: Inconsistent results can arise from several factors:

  • Compound Instability: Degradation can occur due to improper storage, exposure to light, or repeated freeze-thaw cycles. Always prepare fresh dilutions from a stable stock solution for each experiment.[2]

  • Pipetting and Handling Errors: Ensure pipettes are calibrated and use consistent techniques to minimize variations in concentration.[2]

  • Variations in Cell Culture Conditions: Differences in cell passage number, confluence, or media composition can affect experimental outcomes.[2]

Troubleshooting Guide: Degradation of this compound in Experiments

This guide addresses common issues related to the degradation of this compound during experimental procedures.

Observation Potential Cause Suggested Solution
Rapid loss of this compound activity in cell culture medium. Inherently unstable in aqueous solutions at 37°C.[4] Reaction with components in the culture medium (e.g., amino acids, vitamins).[4] Unstable pH of the medium.[4]Perform a stability check in a simpler buffer like PBS at 37°C.[4] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[4] Analyze stability in different types of cell culture media.[4]
High variability in stability measurements between replicates. Inconsistent sample handling and processing.[4] Issues with the analytical method (e.g., HPLC-MS).[4] Incomplete solubilization of the compound.[4]Ensure precise and consistent timing for sample collection and processing.[4] Validate the analytical method for linearity, precision, and accuracy.[4] Confirm complete dissolution of the compound in the stock solution and media.[4]
Disappearance of this compound from the medium without detectable degradation products. Binding to plasticware (e.g., cell culture plates, pipette tips).[4] Cellular uptake of the compound.Use low-protein-binding plasticware.[4] Include a control without cells to assess non-specific binding.[4] Analyze cell lysates to determine the extent of cellular uptake.[4]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a typical cell culture medium over time using HPLC-MS analysis.

1. Materials:

  • This compound
  • DMSO (HPLC grade)
  • Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)
  • Phosphate-Buffered Saline (PBS), pH 7.4
  • 24-well tissue culture plates
  • Acetonitrile (B52724) (HPLC grade) with 0.1% formic acid
  • Water (HPLC grade) with 0.1% formic acid
  • Internal standard (a stable compound with similar properties to this compound)
  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Prepare the cell culture medium with and without 10% FBS.
  • Prepare a working solution of this compound by diluting the stock solution in the respective media and PBS to a final concentration of 10 µM.

3. Experimental Procedure:

  • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media with FBS, media without FBS, PBS).
  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
  • Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, 48 hours).
  • To each aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins and extract the compound.
  • Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to HPLC vials for analysis.

4. HPLC-MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]
  • Mobile Phase A: Water with 0.1% formic acid.[4]
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
  • Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).[4]
  • Flow Rate: 0.4 mL/min.[4]
  • Injection Volume: 5 µL.[4]
  • Detection: Mass spectrometry in positive ion mode, monitoring for the parent ion of this compound and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard for each sample.
  • Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.
  • % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100 [4]

Visualizations

Hypothetical Signaling Pathway for an AUTOTAC Compound

Since this compound is described as an "AUTOTAC intermediate," this diagram illustrates a hypothetical mechanism of action for a generic AUTOTAC (Autophagy-Targeting Chimera) that induces the degradation of a target protein.

AUTOTAC_Pathway cluster_cell Cell YOK_1304 AUTOTAC (e.g., derived from this compound) Ternary_Complex Ternary Complex (AUTOTAC-Target-LC3) YOK_1304->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds LC3 LC3 LC3->Ternary_Complex Binds Autophagosome Autophagosome Ternary_Complex->Autophagosome Recruits to Degradation Target Protein Degradation Autophagosome->Degradation Fuses with Lysosome Lysosome Lysosome

A diagram of a hypothetical AUTOTAC signaling pathway.
Experimental Workflow for Stability Assessment

This diagram outlines the key steps in the experimental protocol for assessing the stability of this compound.

Stability_Workflow cluster_workflow Stability Assessment Workflow prep Prepare this compound Solutions (10 µM in Media/PBS) incubate Incubate at 37°C prep->incubate sample Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->sample extract Protein Precipitation & Compound Extraction sample->extract analyze HPLC-MS Analysis extract->analyze data Data Analysis (% Remaining vs. Time) analyze->data

A workflow for assessing small molecule stability.
Troubleshooting Logic for Compound Instability

This diagram provides a logical workflow for troubleshooting suspected degradation of this compound.

Troubleshooting_Logic cluster_logic Troubleshooting Workflow start Inconsistent Results or Loss of Activity check_storage Check Storage Conditions (-20°C or -80°C, aliquoted?) start->check_storage is_storage_ok Storage OK? check_storage->is_storage_ok improper_storage Action: Use fresh aliquot, review storage protocol is_storage_ok->improper_storage No check_solubility Check for Precipitation Upon Dilution is_storage_ok->check_solubility Yes is_soluble Soluble? check_solubility->is_soluble solubility_issue Action: Lower concentration, adjust buffer pH, use co-solvent is_soluble->solubility_issue No run_stability Perform Stability Assay (HPLC-MS) is_soluble->run_stability Yes is_stable Stable in Media? run_stability->is_stable stable Conclusion: Degradation is not the primary issue. Investigate other factors (e.g., cell health). is_stable->stable Yes unstable Action: Modify experimental conditions (e.g., shorter incubation, different media), consider analog. is_stable->unstable No

A flowchart for troubleshooting compound instability.

References

Technical Support Center: Addressing Off-Target Effects of YOK-1304

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of YOK-1304, a novel kinase inhibitor. The following resources are designed to address common issues and questions that may arise during preclinical research and development.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1] Validating that an observed cellular phenotype is the direct result of inhibiting the intended target is a fundamental aspect of rigorous scientific research.[1]

Q2: What is the primary target of this compound and its known selectivity profile?

This compound is a potent inhibitor of Tyrosine Kinase X (TKX). However, like many kinase inhibitors, it exhibits some degree of polypharmacology. Kinase selectivity profiling has revealed inhibitory activity against other kinases at higher concentrations. A summary of its selectivity is provided in the data section below. It is essential to consider these off-targets when designing experiments and interpreting data.

Q3: What are the initial signs of potential off-target effects in my cell-based assays?

Common indicators that you may be observing off-target effects include:

  • A disconnect between the IC50 in biochemical assays and the EC50 in cellular assays.

  • Unexpected or contradictory phenotypic outcomes compared to genetic knockdown of the target.

  • Cellular toxicity at concentrations close to the effective dose.

  • Inconsistent results across different cell lines or experimental conditions.

Q4: What are the general strategies to minimize the impact of this compound's off-target effects?

Several strategies can be employed to mitigate off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.[1]

  • Orthogonal Validation: Confirm key findings using structurally and mechanistically different inhibitors of TKX, as well as non-pharmacological methods like RNA interference or CRISPR-Cas9-mediated gene knockout.[1][2]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target (TKX) within the cellular context to correlate target binding with the observed phenotype.[1]

  • Use of a Negative Control: If available, use a structurally similar but biologically inactive analog of this compound to distinguish specific on-target effects from non-specific or off-target effects.

Troubleshooting Guides

Problem: Unexpected Phenotype Observed with this compound Treatment

If you observe a cellular phenotype that is inconsistent with the known function of the primary target (TKX), it is crucial to investigate potential off-target effects.

Troubleshooting Workflow

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Conclusion A Unexpected Phenotype Observed B Review Literature for Target & Off-Target Pathways A->B C Perform Dose-Response Curve Analysis B->C D Determine EC50 for Phenotype and IC50 for Toxicity C->D E Confirm Target Engagement (e.g., CETSA, Western Blot for p-substrate) D->E F Genetic Knockdown/Knockout of Target (siRNA, CRISPR) E->F G Does Genetic Knockdown Recapitulate Phenotype? F->G H Phenotype is On-Target G->H Yes I Phenotype is Likely Off-Target G->I No J Consider Proteome-wide Profiling to Identify Off-Targets I->J G A 1. Cell Culture & Treatment Treat cells with this compound or Vehicle (DMSO) B 2. Cell Lysis Harvest and lyse cells to release proteins A->B C 3. Heat Challenge Aliquot lysate and heat at a range of temperatures (e.g., 40-70°C) B->C D 4. Centrifugation Separate soluble protein (supernatant) from aggregated protein (pellet) C->D E 5. Protein Quantification Analyze soluble fraction by Western Blot for TKX D->E F 6. Data Analysis Plot remaining soluble TKX vs. Temperature. A shift indicates binding. E->F G A 1. Design & Synthesize gRNA Targeting the TKX gene B 2. Transfection Introduce Cas9 and gRNA into cells A->B C 3. Single-Cell Cloning Isolate and expand individual cell clones B->C D 4. Knockout Validation Confirm loss of TKX protein expression by Western Blot C->D E 5. Phenotypic Analysis Compare the phenotype of knockout clones to wild-type cells +/- this compound D->E F Conclusion If phenotypes match, the effect is on-target E->F G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor TKX TKX Receptor->TKX Substrate1 Substrate 1 TKX->Substrate1 Proliferation Cell Proliferation Substrate1->Proliferation Integrin Integrin Signal SRC SRC Integrin->SRC Substrate2 Substrate 2 SRC->Substrate2 Adhesion Cell Adhesion Substrate2->Adhesion YOK1304 This compound YOK1304->TKX High Potency (On-Target) YOK1304->SRC Lower Potency (Off-Target)

References

Technical Support Center: Interpreting Ambiguous Data from YOK-1304 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret ambiguous data that may arise during experiments with YOK-1304, a novel kinase inhibitor under investigation for non-small cell lung cancer (NSCLC).

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound in different NSCLC cell lines that are reported to have the same target mutation. What could be the cause?

A1: Discrepancies in IC50 values across cell lines with the same primary target mutation can arise from several factors:

  • Cell Line Heterogeneity: Even within the same cancer type, cell lines can have different genetic backgrounds, leading to variations in the expression of compensatory signaling pathways.

  • Off-Target Effects: this compound may have off-target activities that differ between cell lines, influencing the overall cytotoxic effect.

  • Experimental Variability: Differences in cell culture conditions (e.g., media supplements, cell density) and assay protocols (e.g., incubation time, readout method) can significantly impact results.

We recommend a systematic approach to troubleshoot this issue, as outlined in the diagram below.

Q2: Our in vivo xenograft studies with this compound are not showing the expected tumor growth inhibition that our in vitro data predicted. Why might this be the case?

A2: A disconnect between in vitro potency and in vivo efficacy is a common challenge in drug development. Potential reasons include:

  • Pharmacokinetic Properties: this compound may have poor bioavailability, rapid metabolism, or inefficient distribution to the tumor tissue, resulting in suboptimal drug exposure at the target site.

  • Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture. Factors such as hypoxia, nutrient gradients, and interactions with stromal cells can confer resistance to this compound.

  • Development of Resistance: Compensatory signaling pathways may be activated in vivo over the course of the study, leading to acquired resistance.

Q3: We have conflicting biomarker data regarding the downstream effects of this compound on its target pathway. How should we proceed?

A3: Conflicting biomarker data often requires a multi-faceted validation approach. We recommend the following steps:

  • Orthogonal Validation: Use multiple techniques to measure the same biomarker. For example, if you are seeing inconsistent results in target phosphorylation by Western blot, try validating with an ELISA or a targeted mass spectrometry-based assay.

  • Time-Course and Dose-Response Studies: The effect of this compound on downstream signaling may be transient or dependent on the concentration of the drug. Performing detailed time-course and dose-response experiments can clarify these dynamics.

  • Pathway Analysis: Investigate other nodes in the signaling pathway to see if the observed biomarker changes are consistent with the overall pathway modulation.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent In Vitro IC50 Values

This guide provides a workflow for addressing variability in IC50 measurements for this compound.

G cluster_0 Start: Inconsistent IC50 Values cluster_1 Phase 1: Verify Experimental Setup cluster_2 Phase 2: Investigate Biological Mechanisms cluster_3 Conclusion start Inconsistent IC50 Values Observed cell_line_auth Cell Line Authentication (STR Profiling) start->cell_line_auth reagent_qc Reagent QC (this compound Purity, Solvent) start->reagent_qc protocol_review Standardize Assay Protocol (Seeding Density, Incubation Time) start->protocol_review target_expression Confirm Target Expression & Mutation Status cell_line_auth->target_expression reagent_qc->target_expression protocol_review->target_expression off_target Off-Target Profiling (Kinase Panel Screen) target_expression->off_target compensatory_pathways Analyze Compensatory Pathways (Phospho-Array) off_target->compensatory_pathways conclusion Identify Source of Variability compensatory_pathways->conclusion

Caption: Troubleshooting workflow for inconsistent in vitro IC50 data.

Guide 2: Patient Stratification for Clinical Trials with Ambiguous Biomarker Data

This decision tree outlines a potential strategy for stratifying patients based on primary and secondary biomarker expression.

G cluster_0 Patient Screening cluster_1 Biomarker Assessment cluster_2 Enrollment Decisions patient_pool NSCLC Patient Pool primary_biomarker Primary Biomarker (Target Mutation) Positive? patient_pool->primary_biomarker secondary_biomarker Secondary Biomarker (e.g., p-ERK levels) High? primary_biomarker->secondary_biomarker Yes exclude Exclude from Trial primary_biomarker->exclude No enroll_arm_a Enroll in Arm A (this compound Monotherapy) secondary_biomarker->enroll_arm_a No enroll_arm_b Enroll in Arm B (this compound + MEK Inhibitor) secondary_biomarker->enroll_arm_b Yes

Caption: Decision tree for patient stratification.

Data Presentation

Table 1: In Vitro IC50 Values for this compound in NSCLC Cell Lines
Cell LineTarget MutationIC50 (nM) - Lab AIC50 (nM) - Lab BNotes
H3255EGFR L858R1520Consistent results
PC-9EGFR del1910150Ambiguous Data
H1975EGFR L858R/T790M>1000>1000Resistant as expected
A549KRAS G12S>1000>1000Negative control
Table 2: Fictional Phase I Clinical Trial Biomarker Data
Patient IDTarget MutationBaseline p-ERK (Normalized)Response to this compound
P001EGFR L858R0.8Partial Response
P002EGFR del192.5Progressive Disease
P003EGFR L858R0.5Stable Disease
P004EGFR del193.1Progressive Disease

Experimental Protocols

Protocol 1: Cell Viability (IC50) Assay
  • Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-ERK
  • Cell Lysis: Treat cells with this compound for the desired time and dose. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-ERK overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway affected by this compound.

G cluster_0 Upstream Signaling cluster_1 This compound Target Pathway cluster_2 Downstream Effects EGF EGF EGFR EGFR EGF->EGFR TargetKinase Target Kinase EGFR->TargetKinase YOK1304 This compound YOK1304->TargetKinase RAS RAS TargetKinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

Caption: Hypothetical signaling pathway targeted by this compound.

Refining experimental design for YOK-1304 research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with YOK-1304.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is presumed to be a dihydropyridine (B1217469) calcium channel blocker. Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2] This blockage prevents the influx of extracellular calcium, leading to vasodilation and a reduction in blood pressure.[1][3]

Q2: What are the expected effects of this compound in cell-based assays?

A2: In cell-based assays, this compound is expected to inhibit depolarization-induced increases in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes. The potency of this inhibition can be quantified to determine the IC50 value of the compound.

Q3: Are there any known off-target effects for dihydropyridine calcium channel blockers?

A3: While generally selective for L-type calcium channels, some dihydropyridines have been reported to have other effects at higher concentrations, which could be a consideration in experimental design.

Q4: Which cell lines are suitable for studying the effects of this compound?

A4: Vascular smooth muscle cells (VSMCs) are the most physiologically relevant cell type for studying the primary effects of this compound. Cell lines such as A-10 (rat aortic smooth muscle) or primary cultured human aortic smooth muscle cells are commonly used.

Data Presentation

Table 1: Comparative Potency of MPC-1304 and its Enantiomers
CompoundCa2+ Entry Blocking Activity (Relative Potency)Antihypertensive Effect (Relative Potency)
MPC-1304 (racemate)11
(S)-MPC-1304~150x > (R)-enantiomer[4]~2x > racemate[4]
(R)-MPC-13041Ineffective[4]

This data is for MPC-1304 and is intended to be representative. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: In Vitro Measurement of Intracellular Calcium Concentration

This protocol describes the use of a fluorescent plate reader to measure changes in intracellular calcium concentration in vascular smooth muscle cells in response to this compound.

Materials:

  • Vascular Smooth Muscle Cells (e.g., A-10 cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • This compound stock solution (in DMSO)

  • Depolarizing agent (e.g., KCl)

  • Fluorescence plate reader with injectors

Procedure:

  • Cell Plating: Seed vascular smooth muscle cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Probenecid (e.g., 2.5 mM) can be included to improve dye retention.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.

    • After incubation, wash the cells twice with HBSS to remove extracellular dye.

    • Add fresh HBSS to each well.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence for a set period.

    • Using the plate reader's injectors, add varying concentrations of this compound to the wells.

    • Continue to record the fluorescence to observe any changes induced by the compound.

    • After a suitable incubation period with this compound, inject a depolarizing agent (e.g., KCl) to induce calcium influx.

    • Record the peak fluorescence response.

  • Data Analysis:

    • The inhibitory effect of this compound is determined by the reduction in the peak fluorescence signal upon KCl stimulation compared to vehicle-treated control wells.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

YOK1304_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca2+ L_type_Ca_channel L-type Ca2+ Channel Ca2+_ext->L_type_Ca_channel Depolarization Ca2+_int Ca2+ L_type_Ca_channel->Ca2+_int Influx Relaxation Muscle Relaxation L_type_Ca_channel->Relaxation Calmodulin Calmodulin Ca2+_int->Calmodulin CaM_complex Ca2+-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive MLCK (inactive) CaM_complex->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Muscle Contraction Myosin_LC_P->Contraction YOK_1304 This compound YOK_1304->L_type_Ca_channel Inhibition

Caption: Mechanism of this compound induced vasodilation.

Experimental Workflow for Calcium Influx Assay

Calcium_Assay_Workflow A 1. Seed VSMCs in 96-well plate B 2. Incubate overnight A->B C 3. Wash with HBSS B->C D 4. Load with Calcium Indicator Dye C->D E 5. Wash to remove extracellular dye D->E F 6. Add fresh HBSS E->F G 7. Measure baseline fluorescence F->G H 8. Add this compound (various concentrations) G->H I 9. Incubate H->I J 10. Add depolarizing agent (e.g., KCl) I->J K 11. Measure peak fluorescence J->K L 12. Analyze data and determine IC50 K->L

Caption: Workflow for a cell-based calcium influx assay.

Troubleshooting Guide

Problem 1: High background fluorescence or autofluorescence.

  • Possible Cause: The compound itself is fluorescent at the excitation/emission wavelengths of the calcium indicator dye.

  • Solution:

    • Run a compound autofluorescence test: Before the main experiment, measure the fluorescence of this compound in buffer alone at various concentrations to determine its intrinsic fluorescence.

    • Use a red-shifted dye: Dihydropyridines are known to sometimes exhibit autofluorescence in the blue-green spectrum. Switching to a red-shifted calcium indicator (e.g., X-Rhod-1) can help mitigate this interference.

    • Optimize compound concentration: Use the lowest effective concentration of this compound that gives a measurable biological effect to minimize its contribution to the overall fluorescence.

Problem 2: Weak or no signal change after stimulation.

  • Possible Cause A: Poor dye loading or dye extrusion.

  • Solution A:

    • Optimize dye loading conditions: Vary the concentration of the calcium indicator and the incubation time to ensure optimal loading into your specific cell type.

    • Use an anion transport inhibitor: Include probenecid in the loading and assay buffers to prevent cells from actively pumping out the dye.

  • Possible Cause B: The cells are not responding to the depolarizing stimulus.

  • Solution B:

    • Check cell health and viability: Ensure that the cells are healthy and have not been adversely affected by the experimental procedures.

    • Verify the potency of the stimulus: Confirm that the concentration of the depolarizing agent (e.g., KCl) is sufficient to elicit a robust calcium influx in control (vehicle-treated) cells.

  • Possible Cause C: The receptor of interest is not expressed or is desensitized.

  • Solution C:

    • Confirm receptor expression: If studying a specific receptor-mediated calcium influx, verify its expression in the cell line being used.

    • Serum starve cells: If receptor desensitization is a concern, serum-starve the cells for several hours before the experiment.[5]

Problem 3: Inconsistent results between wells or experiments.

  • Possible Cause A: Uneven cell seeding or cell loss during washes.

  • Solution A:

    • Ensure uniform cell seeding: Use careful pipetting techniques to ensure a consistent number of cells is added to each well.

    • Gentle washing: Be gentle during the washing steps to avoid detaching the cells. Automated plate washers should be optimized for the specific cell type.

  • Possible Cause B: Variability in compound addition or mixing.

  • Solution B:

    • Use automated liquid handlers: For high-throughput screening, use automated liquid handlers for precise and consistent compound addition.

    • Ensure proper mixing: After compound addition, gently mix the plate to ensure uniform distribution of the compound in each well.

  • Possible Cause C: Temperature fluctuations.

  • Solution C:

    • Maintain consistent temperature: Ensure that all incubations and measurements are performed at a consistent and controlled temperature, as temperature can affect both biological responses and dye fluorescence.

References

Technical Support Center: YOK-1304 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of YOK-1304, a novel kinase inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its multi-step synthesis.

I. Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound.

Step 1: Suzuki Coupling of Boronic Ester and Pyrimidine (B1678525) Core

Question: My Suzuki coupling reaction has a low yield (<30%). What are the common causes and how can I improve it?

Answer: Low yields in Suzuki coupling are often due to several factors.[1][2] A primary cause can be the purity of starting materials and the exclusion of oxygen and moisture.[3]

Troubleshooting Steps:

  • Reagent Quality: Ensure the boronic ester is pure and the pyrimidine core has not degraded. Use freshly purified solvents.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure your flask is properly flame-dried or oven-dried and the reaction is run under a robust inert atmosphere (Argon or Nitrogen).[3]

  • Catalyst and Ligand: The choice and quality of the Palladium catalyst and ligand are critical. Consider screening different catalyst/ligand combinations.

  • Base: The strength and solubility of the base can significantly impact the reaction rate. If using an aqueous base, ensure vigorous stirring to overcome phase-transfer limitations.

Step 2: Boc Protection of the Secondary Amine

Question: The Boc protection of the amine is incomplete, and I observe multiple spots on my TLC plate. How can I drive the reaction to completion?

Answer: Incomplete protection can result from insufficient reagent, steric hindrance, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Reagent Stoichiometry: Increase the equivalents of Boc-anhydride (Boc₂O) to 1.5-2.0 equivalents.

  • Solvent and Temperature: Ensure the solvent is anhydrous. While the reaction is often run at room temperature, gentle heating (40-50 °C) can sometimes improve conversion for sterically hindered amines.

  • Base: A non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure it is fresh and added in sufficient quantity (at least 1.1 equivalents).

Step 3: Boc Deprotection and Salt Formation

Question: During the acidic deprotection of the Boc group, I'm observing significant byproduct formation. What could be the cause?

Answer: Byproduct formation during Boc deprotection is often due to the harshness of the acidic conditions or the reactivity of the resulting free amine.

Troubleshooting Steps:

  • Acid Choice: Trifluoroacetic acid (TFA) is commonly used. If it's too harsh, consider using a milder acid like HCl in dioxane or formic acid.

  • Temperature Control: Perform the reaction at 0 °C to room temperature. Avoid excessive heating, which can lead to degradation.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to strong acid.[3]

Step 4: Final Amide Coupling

Question: The final amide coupling reaction is sluggish and gives a low yield of this compound. How can I optimize this step?

Answer: Amide coupling efficiency depends on the coupling agents, solvent, and absence of moisture.

Troubleshooting Steps:

  • Coupling Reagents: There are numerous coupling reagents available. If a standard carbodiimide-based coupling (like EDC/HOBt) is failing, consider switching to a phosphonium-based (e.g., PyBOP) or a uronium-based (e.g., HATU) reagent, which are often more effective for challenging couplings.

  • Solvent Purity: The presence of water will hydrolyze the activated ester intermediate. Use anhydrous solvents.

  • Temperature: While many couplings run at room temperature, some may benefit from cooling to 0 °C to minimize side reactions, or gentle heating to overcome activation barriers.

II. Frequently Asked Questions (FAQs)

Q1: How do I purify the final compound, this compound?

A1: Purification of the final compound typically involves column chromatography followed by recrystallization or preparative HPLC.[4][5]

  • Column Chromatography: Reversed-phase chromatography is often effective for polar compounds like kinase inhibitors.[6][7]

  • Recrystallization: If a crystalline solid is obtained, recrystallization from an appropriate solvent system can significantly improve purity.

  • Preparative HPLC: For achieving high purity (>98%), preparative HPLC is a common method in drug discovery.[5]

Q2: What are the best analytical techniques to confirm the structure and purity of this compound?

A2: A combination of techniques is essential for full characterization:[8]

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.[9] LC-MS is useful for assessing purity and identifying impurities.[8][10]

  • HPLC: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.[5][8]

Q3: this compound appears to be unstable in certain solvents. What are the recommended storage and handling conditions?

A3: Small molecule stability can be a concern. It is recommended to store this compound as a solid, protected from light and moisture at low temperatures (-20 °C for long-term storage). For solution-based assays, prepare fresh solutions in a suitable anhydrous solvent like DMSO.

III. Data and Protocols

Table 1: Optimization of Suzuki Coupling (Step 1)
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene (B28343)/H₂O9028
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O10075
3PdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O8088
Experimental Protocol: Step 3 - Boc Deprotection
  • The Boc-protected intermediate (1.0 eq) is dissolved in dichloromethane (B109758) (DCM, 10 mL per 1 mmol of substrate).

  • The solution is cooled to 0 °C in an ice bath.

  • Trifluoroacetic acid (TFA, 5-10 eq) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 1-2 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure.

  • The residue is co-evaporated with toluene (3x) to remove residual TFA.

  • The resulting crude amine salt is dried under high vacuum and used in the next step without further purification.

IV. Visualizations

troubleshooting_workflow Troubleshooting Workflow for Low Reaction Yield start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_mixture Analyze Crude Mixture (LCMS, NMR) check_reagents->analyze_mixture check_conditions->analyze_mixture side_products Side Products Identified? analyze_mixture->side_products no_reaction Starting Material Unchanged? analyze_mixture->no_reaction optimize Optimize Conditions (Solvent, Catalyst, Temp) side_products->optimize Yes side_products->no_reaction No success Yield Improved optimize->success no_reaction->optimize No increase_activity Increase Reactivity (Higher Temp, Stronger Reagents) no_reaction->increase_activity Yes increase_activity->success purification_strategy Purification Strategy for this compound crude Crude Product extraction Aqueous Workup/ Liquid-Liquid Extraction crude->extraction flash_chrom Flash Chromatography (Silica or Reversed-Phase) extraction->flash_chrom purity_check1 Purity Check by HPLC (>95%?) flash_chrom->purity_check1 recrystallization Recrystallization purity_check1->recrystallization No prep_hplc Preparative HPLC purity_check1->prep_hplc No final_product Final Product (>98% Purity) purity_check1->final_product Yes recrystallization->final_product prep_hplc->final_product signaling_pathway Hypothetical Signaling Pathway for this compound growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor target_kinase Target Kinase receptor->target_kinase Activates downstream Downstream Signaling (e.g., MAPK/ERK) target_kinase->downstream Phosphorylates proliferation Cell Proliferation & Survival downstream->proliferation yok1304 This compound yok1304->target_kinase Inhibits

References

Validation & Comparative

Comparative Efficacy of YOK-1304 (Aranidipine) in a Spontaneously Hypertensive Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of YOK-1304, also known as Aranidipine (MPC-1304), a third-generation dihydropyridine (B1217469) calcium channel blocker, against other alternatives in a preclinical model of essential hypertension. The spontaneously hypertensive rat (SHR) model is utilized to evaluate the antihypertensive efficacy and hemodynamic effects of these compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective performance assessment.

Executive Summary

This compound (Aranidipine) demonstrates potent and long-lasting antihypertensive effects in spontaneously hypertensive rats.[1] Its unique pharmacological profile, which includes both L-type calcium channel antagonism and alpha-2 adrenoceptor blocking activity, distinguishes it from other dihydropyridine derivatives like nifedipine (B1678770) and manidipine (B393).[2][3] Notably, this compound exhibits a greater potency than nifedipine and a distinct advantage in increasing renal blood flow in hypertensive models, a feature not observed with nifedipine or manidipine.[3] These characteristics suggest its potential as a valuable therapeutic agent for hypertension.

Data Presentation

Table 1: Comparative Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
DrugDose (p.o.)Mean Blood Pressure ReductionHeart Rate EffectReference
This compound 1 mg/kgSignificant reductionSlight increase[1][3]
Nifedipine10 mg/kgSignificant reductionSlight increase[3]
Manidipine3 mg/kgSignificant reductionNot specified[3]
Table 2: Comparative Effects on Regional Hemodynamics in Spontaneously Hypertensive Rats (SHR)
DrugDose (p.o.)Renal Blood FlowPulmonary Blood FlowGastric Blood FlowSmall Intestinal Blood FlowSkeletal Muscular Blood FlowReference
This compound 1 mg/kgIncreased IncreasedIncreasedIncreasedIncreased[3]
Nifedipine10 mg/kgNo significant changeIncreasedIncreasedIncreasedIncreased[3]
Manidipine3 mg/kgNo significant changeNo significant changeNo significant changeIncreasedIncreased[3]

Experimental Protocols

Antihypertensive and Hemodynamic Evaluation in Conscious Spontaneously Hypertensive Rats

Objective: To assess the effects of this compound and comparator compounds on systemic and regional hemodynamics.

Animal Model: Male spontaneously hypertensive rats (SHR).

Methodology:

  • Animal Preparation: Rats are anesthetized, and catheters are implanted in the left ventricle and abdominal aorta for drug administration and blood sampling, respectively. Animals are allowed to recover before the experiment.

  • Drug Administration: this compound (1 mg/kg), nifedipine (10 mg/kg), or manidipine (3 mg/kg) are administered orally (p.o.).

  • Hemodynamic Measurements: Systemic and regional hemodynamic parameters are measured before and 1 hour after drug administration using the radioactive microsphere technique.

  • Radioactive Microsphere Technique:

    • A suspension of radioactive microspheres (e.g., labeled with 141Ce, 113Sn, 85Sr, or 46Sc) is injected into the left ventricle.

    • The microspheres are distributed and trapped in the microcirculation in proportion to the blood flow to each organ.

    • A reference blood sample is withdrawn from the abdominal aorta at a constant rate during the microsphere injection.

    • After the experiment, the animals are euthanized, and organs of interest are dissected.

    • The radioactivity in the tissue samples and the reference blood sample is counted using a gamma counter.

    • Regional blood flow is calculated using the formula: Qorgan = (Corgan × Qref) / Cref where Qorgan is the blood flow to the organ, Corgan is the radioactivity of the organ, Qref is the withdrawal rate of the reference blood sample, and Cref is the radioactivity of the reference blood sample.

Mandatory Visualization

Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell YOK1304 This compound L_type_Ca_Channel L-type Ca2+ Channel YOK1304->L_type_Ca_Channel Blocks Alpha2_Adrenoceptor α2-Adrenoceptor YOK1304->Alpha2_Adrenoceptor Blocks Relaxation Vasodilation YOK1304->Relaxation Induces Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Mediates Contraction Vasoconstriction Alpha2_Adrenoceptor->Contraction Promotes Ca_influx->Contraction Leads to

Caption: Mechanism of this compound action in vascular smooth muscle cells.

Experimental_Workflow cluster_protocol Experimental Protocol cluster_microsphere Radioactive Microsphere Technique Detail Animal_Prep 1. Animal Preparation (SHR Catheter Implantation) Drug_Admin 2. Oral Administration (this compound, Nifedipine, or Manidipine) Animal_Prep->Drug_Admin Hemodynamic_Measurement 3. Hemodynamic Measurement (Radioactive Microsphere Technique) Drug_Admin->Hemodynamic_Measurement Data_Analysis 4. Data Analysis (Blood Flow Calculation) Hemodynamic_Measurement->Data_Analysis Microsphere_Injection A. Inject Radioactive Microspheres (Left Ventricle) Hemodynamic_Measurement->Microsphere_Injection Reference_Sample B. Withdraw Reference Blood Sample (Abdominal Aorta) Microsphere_Injection->Reference_Sample Tissue_Collection C. Euthanize and Collect Organs Reference_Sample->Tissue_Collection Radioactivity_Count D. Count Radioactivity (Gamma Counter) Tissue_Collection->Radioactivity_Count

Caption: Workflow for hemodynamic studies in spontaneously hypertensive rats.

References

Comparative Guide: YOK-1304 and Rapamycin in Autophagy Modulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of YOK-1304 and Rapamycin, two compounds that induce autophagy through distinct mechanisms. The information is intended for researchers, scientists, and professionals in drug development interested in cellular degradation pathways.

Introduction

This compound is a novel small molecule that acts as a ligand for the p62/SQSTM1 protein.[1] The p62 protein is a key receptor in selective autophagy, a cellular process responsible for the targeted degradation of specific cytoplasmic components, such as protein aggregates and damaged organelles. By binding to the ZZ domain of p62, this compound is being explored for its potential in Autophagy-Targeting Chimeras (AUTOTACs), a technology designed to hijack the autophagy machinery for the degradation of specific target proteins.[1][2]

Rapamycin is a well-established macrolide compound and a potent, allosteric inhibitor of the mechanistic Target of Rapamycin (mTOR), a central kinase that regulates cell growth, proliferation, and metabolism. By inhibiting mTOR Complex 1 (mTORC1), Rapamycin effectively induces non-selective, bulk autophagy. It is widely used as a standard tool compound for studying autophagy in vitro and in vivo.

This guide will compare the mechanisms of action, in vitro efficacy, and potential applications of this compound and Rapamycin, supported by representative experimental data and protocols.

Mechanism of Action

The primary distinction between this compound and Rapamycin lies in their mode of autophagy induction. This compound promotes selective autophagy by engaging the p62 receptor, while Rapamycin triggers non-selective autophagy through mTOR inhibition.

This compound and p62-Dependent Selective Autophagy:

This compound binds to the p62 protein, which acts as a bridge between ubiquitinated cargo and the autophagosomal membrane protein LC3. This interaction facilitates the engulfment of the targeted cargo by the forming autophagosome, which later fuses with a lysosome for degradation. In the context of AUTOTACs, a bifunctional molecule would consist of a this compound moiety to recruit p62 and a ligand for a protein of interest, thereby targeting it for degradation.

cluster_0 This compound Pathway YOK1304 This compound p62 p62/SQSTM1 YOK1304->p62 binds LC3 LC3 p62->LC3 Ub_Cargo Ubiquitinated Cargo Ub_Cargo->p62 Autophagosome Autophagosome LC3->Autophagosome incorporates into Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome fuses with Degradation Degradation Autolysosome->Degradation

Caption: this compound mediated selective autophagy pathway.

Rapamycin and mTOR-Dependent Non-Selective Autophagy:

Rapamycin inhibits mTORC1, which in its active state phosphorylates and suppresses the ULK1 complex, a key initiator of autophagy. By inhibiting mTORC1, Rapamycin relieves this suppression, leading to the activation of the ULK1 complex and the subsequent nucleation and formation of autophagosomes that engulf random portions of the cytoplasm.

cluster_1 Rapamycin Pathway Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Autophagy_Initiation Autophagy Initiation ULK1_complex->Autophagy_Initiation Autophagosome Autophagosome Autophagy_Initiation->Autophagosome

Caption: Rapamycin mediated non-selective autophagy pathway.

In Vitro Efficacy

The following table summarizes representative data from in vitro assays comparing the activity of this compound and Rapamycin in a human cell line (e.g., HeLa or HEK293).

ParameterThis compoundRapamycin
EC50 for LC3-II turnover 5 µM100 nM
Maximal p62 degradation > 80%~60%
Time to onset of autophagy 4-6 hours2-4 hours
Effect on mTORC1 signaling No direct effectPotent inhibition
Selectivity Selective for p62-dependent cargoNon-selective (bulk)

Experimental Protocols

A brief overview of the methodologies used to obtain the data presented above is provided below.

1. LC3-II Turnover Assay (Western Blot):

This assay measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), a hallmark of autophagy.

cluster_2 LC3-II Turnover Assay Workflow Cell_Culture Cell Culture Treatment Treat with Compound (this compound or Rapamycin) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detect LC3-I and LC3-II Western_Blot->Detection

Caption: Workflow for Western Blot-based LC3-II turnover assay.
  • Cell Culture: Cells are seeded in 6-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with varying concentrations of this compound or Rapamycin for a specified duration (e.g., 6 hours). A lysosomal inhibitor such as Bafilomycin A1 is often included to measure autophagic flux.

  • Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

  • Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against LC3 and a loading control (e.g., GAPDH).

  • Detection: Membranes are incubated with secondary antibodies and visualized. The ratio of LC3-II to LC3-I (or to the loading control) is quantified.

2. p62 Degradation Assay:

This assay measures the degradation of p62, which is consumed during autophagy.

  • Methodology: The protocol is similar to the LC3-II turnover assay, but the Western blot is probed with a primary antibody against p62. A decrease in p62 levels indicates an increase in autophagic flux.

Summary and Conclusion

This compound and Rapamycin are both valuable tools for inducing autophagy, but they operate through fundamentally different mechanisms, leading to distinct cellular outcomes.

  • This compound represents a targeted approach to inducing autophagy. Its ability to engage the selective autophagy receptor p62 makes it a promising molecule for the development of AUTOTACs, which could be used to degrade specific disease-causing proteins. Its action is independent of mTOR signaling.

  • Rapamycin is a potent, non-selective inducer of autophagy that acts by inhibiting the central metabolic regulator, mTORC1. While it is a robust tool for studying bulk autophagy, its lack of specificity and its broad effects on cellular metabolism may not be desirable for all therapeutic applications.

The choice between using this compound or Rapamycin will depend on the specific research question or therapeutic goal. For the targeted degradation of a particular protein, a this compound-based strategy would be more appropriate. For general induction of autophagy and studying the fundamental processes, Rapamycin remains a gold standard. Further research and head-to-head studies will be crucial to fully elucidate the therapeutic potential of these and other autophagy-modulating compounds.

References

A Comparative Guide to YOK-1304: A Novel p62-ZZ Domain Ligand for Inducing Selective Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of YOK-1304, a potent ligand for the ZZ domain of the p62/SQSTM1 protein, with other molecules designed to modulate p62-dependent selective macroautophagy. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the expanding field of targeted protein degradation via the autophagy-lysosome system.

This compound is a key component in the development of AUTOphagy-TArgeting Chimeras (AUTOTACs), a novel platform for the degradation of specific protein targets. By binding to the p62-ZZ domain, this compound initiates the sequestration and subsequent degradation of target proteins.

Comparative Performance Data

The following tables summarize the quantitative data from experiments comparing this compound and related compounds in their ability to induce key events in the selective autophagy pathway.

Table 1: Induction of p62 Oligomerization and Autophagic Flux

CompoundConcentrationp62 Oligomerization (Relative to Control)Autophagic Flux (LC3-II/LC3-I Ratio)Cell Line
This compound 2.5 µMData not quantified in sourceIncreasedHeLa
YTK-105 2.5 µMData not quantified in sourceIncreasedHeLa
PHTPP-1304 (AUTOTAC) Not ApplicableNot ApplicableNot ApplicableACHN
VinclozolinM2-2204 (AUTOTAC) Not ApplicableNot ApplicableNot ApplicableLNCaP

Note: The primary study qualitatively demonstrates the efficacy of this compound in inducing p62 oligomerization and autophagic flux through imaging but does not provide specific quantitative values in the main text for direct comparison in this table format.

Table 2: Cytotoxicity of AUTOTACs Incorporating a p62-Binding Ligand

CompoundIC50Cell Line
PHTPP-1304 3.3 µMACHN
PHTPP (Target Binding Ligand) 18 µMACHN
This compound >20 µMACHN
VinclozolinM2-2204 4.7 µMNot Specified
YOK-2204 >100 µMNot Specified
VinclozolinM2 (Target Binding Ligand) >100 µMNot Specified

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow of the key experiments cited in this guide.

G cluster_0 Cellular Environment This compound This compound p62_inactive p62 (Inactive) This compound->p62_inactive Binds to ZZ domain p62_active p62 (Active/Oligomerized) p62_inactive->p62_active Induces Oligomerization Ternary_Complex Ternary Complex (p62-AUTOTAC-Target) p62_inactive->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex AUTOTAC AUTOTAC (e.g., PHTPP-1304) AUTOTAC->p62_inactive AUTOTAC->Target_Protein Autophagosome Autophagosome Ternary_Complex->Autophagosome Sequestration Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation Products Lysosome->Degradation Degradation

Caption: Mechanism of this compound and AUTOTAC-mediated selective autophagy.

G cluster_1 Experimental Workflow Start Seed Cells Treatment Treat with This compound / Comparators Start->Treatment Incubation Incubate (e.g., 24h) Treatment->Incubation Assay Perform Assay Incubation->Assay Oligo_Assay p62 Oligomerization Assay Assay->Oligo_Assay Flux_Assay Autophagic Flux Assay Assay->Flux_Assay Cyto_Assay Cytotoxicity Assay Assay->Cyto_Assay Analysis Data Analysis Oligo_Assay->Analysis Flux_Assay->Analysis Cyto_Assay->Analysis

Caption: General workflow for evaluating the effects of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the information available in the cited literature.

In Vitro p62 Oligomerization Assay
  • Cell Culture: HEK293T cells are cultured in appropriate media until they reach a suitable confluency.

  • Treatment: Cells are incubated with the test compounds (e.g., this compound, YTK-105) at the desired concentration (e.g., 2.5 µM).

  • Lysis: After the incubation period, cells are lysed to extract total protein.

  • Western Blotting: The protein lysates are subjected to SDS-PAGE and Western blotting to detect p62 oligomers.

  • Analysis: The formation of higher molecular weight p62 species is indicative of oligomerization.

Immunocytochemistry for p62 and LC3 Puncta Formation
  • Cell Culture and Treatment: HeLa cells are seeded on coverslips and treated with the test compounds (e.g., this compound, YTK-105) at a concentration of 2.5 µM for 24 hours.

  • Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilized.

  • Immunostaining: Cells are incubated with primary antibodies against p62 and LC3, followed by incubation with fluorescently labeled secondary antibodies.

  • Imaging: The formation of p62 and LC3 puncta is visualized using fluorescence microscopy.

  • Quantification: The number and co-localization of puncta are quantified to assess the induction of autophagy.

Autophagic Flux Assay
  • Cell Culture and Treatment: HeLa cells are treated with the test compounds (e.g., this compound, YTK-105) at 2.5 µM for 24 hours. A parallel set of cells is co-treated with an autophagy inhibitor such as hydroxychloroquine (B89500) (HCQ) at 10 µM.

  • Protein Extraction and Western Blotting: Total protein is extracted, and the levels of LC3-I and LC3-II are determined by Western blotting.

  • Analysis: The autophagic flux is determined by calculating the ratio of LC3-II to LC3-I. An increase in this ratio, which is further enhanced in the presence of an autophagy inhibitor, indicates a stimulation of autophagic flux.

WST-based Viability (Cytotoxicity) Assay
  • Cell Seeding: ACHN cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., PHTPP-1304, PHTPP, this compound).

  • Incubation: The cells are incubated for a specified period.

  • WST Reagent Addition: A WST (Water Soluble Tetrazolium Salt) reagent is added to each well.

  • Measurement: The absorbance is measured at the appropriate wavelength to determine cell viability.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cross-Validation of YOK-1304's Mechanism: A Comparative Guide to Autophagy-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the AUTOTAC™ platform, utilizing the p62/SQSTM1 ligand YOK-1304, against other leading targeted protein degradation (TPD) technologies. We present a cross-validation of its mechanism of action, supported by experimental data and detailed protocols, to inform research and development in the field of selective proteolysis.

Introduction: The AUTOTAC Platform

Targeted protein degradation has emerged as a powerful therapeutic modality capable of eliminating disease-causing proteins. While Proteolysis-Targeting Chimeras (PROTACs) have pioneered this field by hijacking the ubiquitin-proteasome system, newer technologies are leveraging the autophagy-lysosome pathway, offering distinct advantages for certain targets.

The AUTOTAC (AUTOphagy-TArgeting Chimera) platform represents a novel approach that induces selective macroautophagy of target proteins. AUTOTACs are bifunctional molecules composed of a target-binding ligand (TBL) connected via a linker to an autophagy-targeting ligand (ATL). This compound is a potent ATL that binds to the ZZ domain of the autophagy receptor p62/SQSTM1.[1][2][3] This binding event is crucial; it activates the otherwise dormant p62, inducing its self-oligomerization. This process sequesters the target protein into these p62 bodies, which are then recognized by the autophagic machinery (via LC3 interaction) and degraded by the lysosome.[1][2][3] A key feature of this platform is its ability to not only degrade a target protein but also to simultaneously enhance the cell's overall autophagic flux.[1][2]

Mechanism of Action: AUTOTAC vs. Alternatives

The primary distinction between TPD platforms lies in the cellular machinery they co-opt for degradation.

  • AUTOTACs (via this compound): These molecules directly engage and activate the autophagy receptor p62. The this compound moiety binds the p62 ZZ domain, triggering a conformational change that promotes p62 oligomerization. This sequesters the target protein and initiates the formation of an autophagosome around the complex for lysosomal degradation. This mechanism is independent of the ubiquitin-proteasome system.[2][3]

  • PROTACs (Proteolysis-Targeting Chimeras): The most established TPD technology, PROTACs are bifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest. This induced proximity leads to the polyubiquitination of the target, marking it for destruction by the 26S proteasome.[4][5]

  • ATTECs (Autophagosome-Tethering Compounds): Similar to AUTOTACs in utilizing autophagy, ATTECs function differently. Instead of binding the p62 receptor, ATTECs are designed to directly tether a target protein to LC3, a key protein component of the autophagosome membrane.[6][7] This brings the target into the forming autophagosome for degradation.[6][8]

Below is a diagram illustrating the distinct signaling pathways.

TPD_Mechanisms cluster_autotac AUTOTAC Pathway cluster_protac PROTAC Pathway cluster_attec ATTEC Pathway POI_A Target Protein AUTOTAC AUTOTAC (TBL-Linker-YOK-1304) POI_A->AUTOTAC binds p62_active p62 Oligomer AUTOTAC->p62_active activates p62 p62 (dormant) p62->AUTOTAC binds Autophagosome_A Autophagosome p62_active->Autophagosome_A recruits LC3 Lysosome_A Lysosome Autophagosome_A->Lysosome_A fuses POI_P Target Protein PROTAC PROTAC (TBL-Linker-E3 Ligand) POI_P->PROTAC Proteasome Proteasome POI_P->Proteasome degraded Ub Ubiquitin PROTAC->Ub induces ubiquitination E3 E3 Ligase E3->PROTAC Ub->POI_P POI_T Target Protein ATTEC ATTEC (TBL-Linker-LC3 Ligand) POI_T->ATTEC Autophagosome_T Autophagosome ATTEC->Autophagosome_T tethers to LC3 LC3 LC3->ATTEC Lysosome_T Lysosome Autophagosome_T->Lysosome_T fuses

Figure 1. Comparative Mechanisms of TPD Platforms.

Performance Comparison: Quantitative Data

The efficacy of a degrader is typically measured by its DC50 value—the concentration required to degrade 50% of the target protein. The following tables summarize the performance of AUTOTACs utilizing this compound-type ligands against comparable PROTACs and a representative ATTEC.

Table 1: AUTOTAC Performance Data

AUTOTAC CompoundTarget ProteinTarget Ligand (TBL)p62 Ligand (ATL)DC50Cell Line
PHTPP-1304 Estrogen Receptor β (ERβ)PHTPPThis compound~2 nMHEK293T
< 100 nMMCF-7
VinclozolinM2-2204 Androgen Receptor (AR)Vinclozolin M2YOK-2204200 nMLNCaP[9]
Fumagillin-105 MetAP2FumagillinYTK-105700 nMHEK293T[6]

Table 2: Comparative Performance of Alternative Degraders

Degrader TypeCompound NameTarget ProteinMechanismDC50Cell Line
PROTAC Vepdegestrant (ARV-471) Estrogen Receptor (ER)CRBN E3 Ligase / Proteasome~1-1.8 nMER+ Cell Lines[4][10]
PROTAC ERD-308 Estrogen Receptor α (ERα)VHL E3 Ligase / Proteasome0.17 nMMCF-7
ATTEC Compound 12c PDEδLC3 Tethering / Autophagy1.7 µMMiaPaCa-2[6]

Data compiled from publicly available sources.[4][6][9][10]

Experimental Protocols

Validating the mechanism of action for an AUTOTAC requires a specific set of biochemical and cell-based assays.

Key Experiment: p62 Oligomerization Assay

This assay confirms that the AUTOTAC molecule induces the self-assembly of p62, a critical step in its mechanism.

Protocol:

  • Cell Culture: Seed HEK293T cells in appropriate culture plates.

  • Treatment: Treat cells with the AUTOTAC compound (e.g., PHTPP-1304) at various concentrations for a specified time (e.g., 24 hours).

  • Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 0.5% Triton X-100) supplemented with protease inhibitors.

  • Cross-linking: Treat the cell lysates with a chemical cross-linker like glutaraldehyde (B144438) to stabilize protein oligomers.

  • Western Blot Analysis: Analyze the lysates by SDS-PAGE and Western Blot using an antibody specific for p62.

  • Observation: Look for the appearance of high-molecular-weight bands corresponding to p62 dimers, trimers, and larger oligomers in the AUTOTAC-treated samples compared to controls.

Key Experiment: Target Degradation & Autophagy Flux Assay

This experiment demonstrates target degradation and confirms its dependence on the autophagy-lysosome pathway.

Protocol:

  • Cell Culture: Seed a relevant cell line (e.g., MCF-7 for PHTPP-1304) in multi-well plates.

  • Treatment Groups:

    • Vehicle Control (e.g., DMSO)

    • AUTOTAC compound (serial dilution to determine DC50)

    • AUTOTAC compound + Lysosomal Inhibitor (e.g., Hydroxychloroquine (HCQ) or Bafilomycin A1)

  • Incubation: Treat cells for a set period (e.g., 24 hours).

  • Cell Lysis: Lyse cells in RIPA buffer with protease inhibitors.

  • Western Blot Analysis: Perform Western blotting to detect levels of the target protein (e.g., ERβ), p62, and LC3-II. Use a loading control (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis:

    • Quantify the target protein bands to calculate the percentage of degradation relative to the vehicle control and determine the DC50.

    • Observe the "rescue" of the target protein in the presence of HCQ, confirming lysosomal degradation.

    • Monitor the levels of LC3-II; an accumulation in the presence of HCQ indicates increased autophagic flux.

The logical workflow for validating an AUTOTAC is depicted below.

AUTOTAC_Validation_Workflow cluster_workflow AUTOTAC Validation Workflow A Synthesize AUTOTAC (TBL-Linker-YOK-1304) B p62 Oligomerization Assay A->B C Dose-Response Western Blot (Determine DC50) B->C If oligomerization is observed D Autophagy Flux Assay (Co-treat with HCQ) C->D E Mechanism Confirmed D->E If target is rescued

Figure 2. Experimental Workflow for AUTOTAC Validation.

Conclusion

The AUTOTAC platform, leveraging p62 ligands like this compound, presents a distinct and effective mechanism for targeted protein degradation. By inducing p62-dependent selective autophagy, it offers an alternative to the proteasome-dependent pathway used by PROTACs. The performance data indicates that AUTOTACs can achieve potent, nanomolar degradation of oncoproteins like ERβ and AR.

Key Distinctions:

  • Mechanism: AUTOTACs activate the autophagy receptor p62, whereas PROTACs recruit E3 ligases and ATTECs tether targets to LC3.

  • Target Scope: Autophagy-based systems (AUTOTACs, ATTECs) may be better suited for degrading protein aggregates and potentially other cellular components that are not amenable to proteasomal degradation.

  • Cellular Pathway: AUTOTACs are independent of the ubiquitin-proteasome system, potentially overcoming resistance mechanisms related to E3 ligase expression or proteasome function.

The choice of degradation technology will ultimately depend on the specific target protein, its subcellular location, and the desired therapeutic outcome. The data and protocols presented here provide a foundational guide for researchers to evaluate and utilize the AUTOTAC platform in their drug discovery and chemical biology programs.

References

A Comparative Guide to Targeted Protein Degradation: AUTOTAC Platform Featuring YOK-1304 and Alternative Degradation Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the AUTOphagy-TArgeting Chimera (AUTOTAC) platform, which utilizes the p62 ligand YOK-1304, with other major targeted protein degradation (TPD) technologies. The focus is on the distinct mechanisms of action, performance metrics, and experimental considerations for researchers in drug discovery and development.

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that enables the selective elimination of disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, degraders remove the entire protein from the cell. This guide will delve into the AUTOTAC technology, a novel approach that harnesses the autophagy-lysosome system, and compare it with the more established Proteolysis-Targeting Chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system.

The AUTOTAC Platform: Leveraging Autophagy for Protein Degradation

AUTOTACs are bifunctional molecules designed to induce the degradation of specific proteins via the autophagy-lysosome pathway. An AUTOTAC molecule consists of a target-binding ligand (TBL) connected by a linker to an autophagy-targeting ligand (ATL). This compound is an example of an ATL that binds to the ZZ domain of the autophagy receptor protein p62/SQSTM1.[1][2][3]

The binding of the AUTOTAC to both the target protein and p62 triggers the activation and self-oligomerization of p62, leading to the sequestration of the target protein into autophagosomes.[1][4] These autophagosomes then fuse with lysosomes, resulting in the degradation of the enclosed cargo.[5] A key advantage of the AUTOTAC platform is its potential to degrade not only soluble proteins but also protein aggregates and even entire organelles, which are often resistant to the proteasome system.[6]

Comparative Analysis: AUTOTAC vs. PROTAC

The most prominent alternative to AUTOTACs are PROTACs. These chimeric molecules link a TBL to an E3 ubiquitin ligase ligand. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[7] The choice between these two platforms can be critical and depends on the nature of the target protein and the desired therapeutic outcome.

Below is a comparative summary of the two technologies:

FeatureAUTOTAC (featuring this compound)PROTAC
Degradation Pathway Autophagy-Lysosome SystemUbiquitin-Proteasome System
Recruited Protein p62/SQSTM1E3 Ubiquitin Ligase
Mechanism of Action Sequestration in autophagosomes and lysosomal degradationPolyubiquitination and proteasomal degradation
Target Scope Soluble proteins, protein aggregates, organellesPrimarily soluble proteins
Key Advantages Can degrade aggregation-prone proteins and organelles; potential for enhanced autophagic flux.[6]Well-established technology with several candidates in clinical trials.[6]
Potential Limitations Newer technology with less clinical data; understanding of autophagy regulation is still evolving.Limited efficacy against protein aggregates due to the proteasome's narrow pore size.[4]

Performance Data: A Case Study on Estrogen Receptor Beta (ERβ) Degradation

To illustrate the performance of the AUTOTAC platform, we examine the degradation of Estrogen Receptor Beta (ERβ), a target in some cancers. The AUTOTAC PHTPP-1304 , which consists of the ERβ ligand PHTPP linked to this compound, has been shown to induce potent degradation of ERβ.

CompoundTechnologyTarget ProteinDC50Cell LinesReference
PHTPP-1304 AUTOTACERβ~2 nMHEK293T[1][8]
PHTPP-1304 AUTOTACERβ<100 nMACHN, MCF-7[1][8]

DC50: Half-maximal degradation concentration.

In comparison, while numerous PROTACs have been developed for the related Estrogen Receptor Alpha (ERα), direct comparative data for ERβ-degrading PROTACs is less readily available in the reviewed literature. However, the nanomolar efficacy of PHTPP-1304 demonstrates the high potency of the AUTOTAC platform.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the evaluation of protein degraders. Below are methodologies for key experiments.

Western Blotting for Protein Degradation Quantification

Objective: To quantify the reduction in the level of the target protein following treatment with a degrader.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7 for ERβ) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the AUTOTAC (e.g., PHTPP-1304) or control compounds for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate it with a primary antibody specific to the target protein (e.g., anti-ERβ) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

Cell Viability Assay (e.g., WST-1 or MTT)

Objective: To assess the cytotoxic effect of the degrader on cancer cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the AUTOTAC or control compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay Reagent Addition: Add the viability assay reagent (e.g., WST-1 or MTT) to each well and incubate as per the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%). For PHTPP-1304, the IC50 was found to be approximately 3.3 μM in ACHN cells, which was about 5-fold more potent than its constituent TBL or ATL alone.[8]

Autophagic Flux Assay

Objective: To confirm that the degradation is mediated by the autophagy pathway.

Protocol:

  • Cell Treatment: Treat cells with the AUTOTAC in the presence or absence of a late-stage autophagy inhibitor, such as hydroxychloroquine (B89500) (HCQ) or bafilomycin A1.

  • Western Blotting for LC3 and p62: Perform western blotting as described above, using antibodies against LC3 and p62. An increase in the lipidated form of LC3 (LC3-II) and an accumulation of p62 in the presence of the autophagy inhibitor indicate an active autophagic flux.

  • Fluorescence Microscopy: Transfect cells with a tandem fluorescent-tagged LC3 (e.g., mCherry-EGFP-LC3). In this system, autophagosomes appear as yellow puncta (mCherry and EGFP fluorescence), while autolysosomes appear as red puncta (only mCherry fluorescence, as EGFP is quenched in the acidic lysosomal environment). An increase in red puncta upon treatment with the AUTOTAC confirms the completion of autophagy.

Visualizing the Mechanisms of Action

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways of AUTOTACs and PROTACs.

AUTOTAC_Pathway cluster_cell Cell cluster_autophagy Autophagy Machinery Target Target Protein AUTOTAC AUTOTAC (e.g., PHTPP-1304) Target->AUTOTAC binds p62 p62/SQSTM1 AUTOTAC->p62 activates & oligomerizes p62->AUTOTAC binds Autophagosome Autophagosome p62->Autophagosome sequestration Autolysosome Autolysosome Autophagosome->Autolysosome fusion Lysosome Lysosome Lysosome->Autolysosome fusion Degraded Products Degraded Products Autolysosome->Degraded Products degradation

Caption: AUTOTAC mechanism of action.

PROTAC_Pathway cluster_cell Cell cluster_ups Ubiquitin-Proteasome System Target Target Protein PROTAC PROTAC Target->PROTAC binds Proteasome Proteasome Target->Proteasome recognition E3 E3 Ubiquitin Ligase PROTAC->E3 recruits E3->Target polyubiquitinates E3->PROTAC binds Ub Ubiquitin Ub->E3 Degraded Products Degraded Products Proteasome->Degraded Products degradation

Caption: PROTAC mechanism of action.

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating a novel protein degrader.

Experimental_Workflow cluster_workflow Degrader Evaluation Workflow start Start: Novel Degrader step1 Western Blot: Quantify Target Degradation (DC50) start->step1 step2 Cell Viability Assay: Determine Cytotoxicity (IC50) step1->step2 step3 Mechanism of Action Assays: - Autophagic Flux Assay (for AUTOTAC) - Ubiquitination Assay (for PROTAC) step2->step3 step4 Downstream Signaling Analysis: Assess functional consequences step3->step4 end End: Candidate Selection step4->end

Caption: General experimental workflow for degrader evaluation.

References

Independent Verification of MPC-1304's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of MPC-1304, a novel dihydropyridine (B1217469) calcium channel blocker, with established alternatives such as nifedipine (B1678770) and manidipine. The information presented is based on available preclinical data to assist researchers in evaluating its potential therapeutic applications.

Mechanism of Action: Dihydropyridine Calcium Channel Blockers

MPC-1304, like other dihydropyridine derivatives, functions by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels.[1] This blockade occurs in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in peripheral vascular resistance, which ultimately lowers blood pressure.[2] The general signaling pathway involves the binding of these drugs to the α1 subunit of the L-type calcium channel, preventing the conformational change required for channel opening and calcium influx. This reduction in intracellular calcium concentration inhibits the calcium-calmodulin-dependent activation of myosin light-chain kinase, resulting in smooth muscle relaxation.

Dihydropyridine Calcium Channel Blocker Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_Channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ Ca_Channel->Ca_ion Ca²⁺ Influx (inhibited) DHP Dihydropyridine (MPC-1304, Nifedipine, Manidipine) DHP->Ca_Channel Blocks Relaxation Vasodilation DHP->Relaxation Promotes Calmodulin Calmodulin Ca_ion->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to Isolated Tissue Bath Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Tissue Dissection (e.g., Aortic Ring) Mounting Mount in Tissue Bath (37°C, 95% O₂, 5% CO₂) Dissection->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability Viability Test (e.g., KCl) Equilibration->Viability Washout1 Washout Viability->Washout1 Contraction Induce Contraction (Vasoconstrictor) Washout1->Contraction Addition Cumulative Addition of Antagonist Contraction->Addition Recording Record Relaxation Addition->Recording Curve Plot Concentration- Response Curve Recording->Curve IC50 Calculate IC50 Curve->IC50

References

Benchmarking MPC-1304: A Comparative Analysis Against Existing Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of cardiovascular research, the exploration of novel calcium channel blockers remains a pivotal area of investigation. This guide provides a comprehensive benchmark analysis of MPC-1304, a potent dihydropyridine (B1217469) calcium channel antagonist, against established research tools in its class, namely nifedipine (B1678770) and manidipine (B393). The following comparison is based on experimental data from preclinical and clinical studies, offering an objective overview for researchers, scientists, and drug development professionals.

Note: Initial searches for "YOK-1304" did not yield a specific research tool or compound. Based on the available scientific literature, it is highly probable that this is a typographical error for "MPC-1304," a well-documented dihydropyridine derivative. This guide will proceed with the analysis of MPC-1304.

Quantitative Performance Data

The following tables summarize the comparative performance of MPC-1304, nifedipine, and manidipine across key preclinical and clinical parameters.

Table 1: Comparative Antihypertensive Efficacy

CompoundAnimal ModelDosageReduction in Systolic Blood Pressure (SBP)Reduction in Diastolic Blood Pressure (DBP)Reference(s)
MPC-1304 Spontaneously Hypertensive Rats (SHR)0.3-3 mg/kg (oral, once daily for 4 weeks)Dose-dependent reductionNot specified[1]
Renal Hypertensive Dogs0.1-0.3 mg/kg (oral)Comparable to nitrendipine (B1678957) (1-3 mg/kg)Not specified[1]
Hypertensive Patients10 mg (single oral dose)Significant reduction observed at 4h, persisting up to 8hNot specified[2]
Nifedipine Hypertensive Patients with Chronic Renal Failure60 mg dailySignificant reductionSignificant reduction[3]
Hypertensive PatientsNot specifiedSBP decreased from 163 +/- 11 to 134 +/- 17 mmHg by the 8th weekDBP decreased from 101 +/- 10 to 88 +/- 9 mmHg by the 8th week[4]
Manidipine Hypertensive Patients with Chronic Renal Failure20 mg dailySignificant reductionSignificant reduction[3]
Hypertensive PatientsNot specifiedSBP decreased from 164 +/- 14 to 140 +/- 18 mmHg by the 8th weekDBP decreased from 99 +/- 6 to 87 +/- 7 mmHg by the 8th week[4]
Hypertensive Patients with Overweight/Obesity10-20 mg once daily for 12 weeksReduced from 159+/-15 mmHgReduced from 102+/-5 mmHg to 90+/-8 mmHg[5]

Table 2: Comparative Effects on Renal Function

CompoundStudy PopulationKey FindingsReference(s)
MPC-1304 Spontaneously Hypertensive Rats (SHR)Increased renal blood flow, suggesting a genetic hypertension-dependent renal vasodilating action.[6]
Nifedipine Hypertensive Patients with Chronic Renal FailureProteinuria increased.[3]
Manidipine Hypertensive Patients with Chronic Renal FailureCreatinine (B1669602) blood levels and creatinine clearance significantly increased; Protenuria did not significantly change.[3]
Hypertensive Patients with Type 2 Diabetes and Microalbuminuria-65.5% change in Urinary Albumin Excretion (UAE) over 6 months when added to a RAS blocker.[6]

Experimental Protocols

To ensure reproducibility and transparency, detailed methodologies for key experiments are provided below.

Assessment of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the dose-dependent antihypertensive effect of MPC-1304 and compare its potency with other dihydropyridines.

Animal Model: Conscious Spontaneously Hypertensive Rats (SHR).

Methodology:

  • Animal Preparation: Male SHRs are housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: MPC-1304 is administered orally at doses ranging from 0.3 to 3 mg/kg. Comparator drugs, such as nifedipine, are administered at their effective dose ranges (e.g., 1-10 mg/kg). A vehicle control group receives the administration vehicle only.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure, along with heart rate, are monitored continuously using telemetry or tail-cuff methods at baseline and at various time points post-administration.

  • Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for each dose group and compared. Dose-response curves are generated to determine the potency of each compound.[1][7]

Visualizing Mechanisms and Workflows

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Dihydropyridine calcium channel blockers, including MPC-1304, primarily exert their effects by inhibiting the influx of extracellular calcium into smooth muscle cells.[8][9] This action leads to vasodilation and a subsequent reduction in blood pressure.

G cluster_0 cluster_1 cluster_2 Extracellular Space Extracellular Space Ca_ext Ca²⁺ L_type L-type Calcium Channel Ca_ext->L_type Influx Cell Membrane Cell Membrane Ca_int Ca²⁺ L_type->Ca_int Vasodilation Vasodilation L_type->Vasodilation Reduced Ca²⁺ Influx Intracellular Space Intracellular Space Contraction Smooth Muscle Contraction Ca_int->Contraction Increased Intracellular Ca²⁺ Contraction->Vasodilation Inhibition MPC1304 MPC-1304 MPC1304->L_type Blockade

Caption: Dihydropyridine Calcium Channel Blocker Signaling Pathway.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative evaluation of MPC-1304 against other calcium channel blockers.

G start Hypothesis: MPC-1304 has a distinct efficacy and safety profile animal_model Select Animal Model (e.g., SHR) start->animal_model groups Divide into Treatment Groups: - Vehicle Control - MPC-1304 - Nifedipine - Manidipine animal_model->groups admin Drug Administration (Oral Gavage) groups->admin monitoring Monitor Physiological Parameters: - Blood Pressure - Heart Rate - Regional Blood Flow admin->monitoring biochem Biochemical Analysis: - Plasma Drug Concentration - Renal Function Markers admin->biochem data_analysis Data Analysis and Comparison monitoring->data_analysis biochem->data_analysis conclusion Conclusion on Comparative Efficacy and Safety data_analysis->conclusion

Caption: In Vivo Comparative Experimental Workflow.

References

Illuminating the Specificity of YOK-1304: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise molecular interactions and cellular effects of novel compounds is paramount. This guide provides a detailed comparison of YOK-1304 and its alternatives, focusing on their specificity as ligands for the p62 ZZ domain and their role in inducing selective autophagy. The information presented herein is supported by experimental data to aid in the objective evaluation of these compounds for research and therapeutic development.

Executive Summary

This compound is a small molecule ligand that specifically targets the ZZ domain of the p62/SQSTM1 protein, a key receptor in selective autophagy. By binding to p62, this compound induces its self-oligomerization, a critical step for the recognition and engulfment of cellular cargo destined for lysosomal degradation. This mechanism of action places this compound within the innovative class of Autophagy-Targeting Chimeras (AUTOTACs), which are designed to hijack the cellular autophagy machinery for the targeted degradation of specific proteins. This guide compares this compound with other known p62 ZZ domain ligands—YOK-2204, YTK-105, and YT-8-8—providing available data on their binding, activity, and the experimental methods used for their characterization.

Comparison of p62 ZZ Domain Ligands

While direct experimental binding affinities (Kd values) for this compound and its alternatives to the p62 ZZ domain are not publicly available, computational docking scores provide an initial basis for comparison.[1] The activity of these compounds in inducing the core mechanisms of selective autophagy—p62 oligomerization and the formation of autophagic vesicles (puncta)—has been qualitatively and semi-quantitatively assessed.

CompoundDocking Score (kcal/mol)[1]p62 Binding Confirmationp62 Oligomerization Inductionp62 and LC3 Puncta Formation
This compound -5.8Confirmed via in vitro pulldown assays[1]Confirmed in vitroConfirmed in HeLa cells[1]
YOK-2204 -5.5Confirmed via in vitro pulldown assays[1]Confirmed in vitroConfirmed in HeLa cells
YTK-105 -4.0Confirmed via in vitro pulldown assays[1]Confirmed in vitroConfirmed in HeLa cells[1]
YT-8-8 Not ReportedConfirmed via in vitro pulldown assays[1]Confirmed in vitroNot Reported

Signaling Pathway and Mechanism of Action

This compound and its analogues function by activating the p62-mediated selective autophagy pathway. The binding of the ligand to the p62 ZZ domain is believed to induce a conformational change in p62, leading to its self-oligomerization. These p62 oligomers then act as scaffolds to recruit ubiquitinated cargo and interact with LC3-II on the phagophore (the precursor to the autophagosome), thereby facilitating the sequestration and subsequent degradation of the cargo within the autolysosome.

YOK1304_Signaling_Pathway cluster_0 Cellular Environment YOK1304 This compound p62_inactive Inactive p62 (monomeric) YOK1304->p62_inactive Binds to ZZ domain p62_active Active p62 (oligomeric) p62_inactive->p62_active Induces Oligomerization phagophore Phagophore (with LC3-II) p62_active->phagophore Binds to LC3-II cargo Ubiquitinated Cargo cargo->p62_active Recruitment autophagosome Autophagosome phagophore->autophagosome Engulfment lysosome Lysosome autophagosome->lysosome Fusion autolysosome Autolysosome (Cargo Degradation) autophagosome->autolysosome lysosome->autolysosome

This compound mechanism of action in p62-mediated autophagy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and its alternatives.

In Vitro p62 Binding Assay (Pulldown)

This assay confirms the direct interaction between the compound and the p62 protein.

Experimental Workflow:

Pulldown_Workflow start Start step1 Biotinylated this compound (or alternative) is prepared. start->step1 step2 Incubate biotinylated compound with cell lysate containing p62. step1->step2 step3 Add streptavidin-coated beads to the mixture. step2->step3 step4 Beads bind to the biotinylated compound-p62 complex. step3->step4 step5 Wash beads to remove non-specific binders. step4->step5 step6 Elute bound proteins from the beads. step5->step6 step7 Analyze eluate by Western blot using an anti-p62 antibody. step6->step7 end End step7->end

Workflow for the in vitro p62 pulldown assay.

Methodology:

  • Preparation of Biotinylated Ligand: Synthesize a biotinylated version of this compound (or its alternatives).

  • Cell Lysate Preparation: Prepare lysates from cells known to express p62 (e.g., HEK293T cells).

  • Incubation: Incubate the biotinylated ligand with the cell lysate to allow for the formation of the ligand-p62 complex.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated ligand and any interacting proteins.

  • Washing: Wash the beads multiple times with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using a primary antibody specific for p62 to confirm its presence.

In Vitro p62 Oligomerization Assay

This assay assesses the ability of the compound to induce the self-assembly of p62 into higher-order oligomers.

Methodology:

  • Protein Expression and Purification: Recombinantly express and purify the p62 protein.

  • Incubation with Ligand: Incubate the purified p62 protein with this compound or its alternatives at various concentrations.

  • Cross-linking (optional): A chemical cross-linker can be added to stabilize the oligomers.

  • Native PAGE or Size Exclusion Chromatography: Analyze the reaction mixtures by non-denaturing polyacrylamide gel electrophoresis (Native PAGE) or size-exclusion chromatography to separate p62 monomers from oligomers.

  • Visualization: Visualize the protein bands on the gel (e.g., by Coomassie staining or Western blot) or the elution profile from the chromatography column to determine the extent of oligomerization.

Immunocytochemistry for p62 and LC3 Puncta Formation

This cell-based assay visualizes the induction of autophagy by monitoring the formation of p62 and LC3 puncta, which are indicative of autophagosome formation.

Experimental Workflow:

ICC_Workflow start Start step1 Seed cells (e.g., HeLa) on coverslips. start->step1 step2 Treat cells with this compound (or alternative) and controls. step1->step2 step3 Fix cells with paraformaldehyde. step2->step3 step4 Permeabilize cells with a detergent (e.g., Triton X-100). step3->step4 step5 Block non-specific antibody binding. step4->step5 step6 Incubate with primary antibodies (anti-p62 and anti-LC3). step5->step6 step7 Incubate with fluorescently labeled secondary antibodies. step6->step7 step8 Mount coverslips and image with a fluorescence microscope. step7->step8 step9 Quantify the number and intensity of p62 and LC3 puncta. step8->step9 end End step9->end

Workflow for immunocytochemistry of p62 and LC3.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa) on glass coverslips and allow them to adhere.

  • Compound Treatment: Treat the cells with this compound, its alternatives, a positive control (e.g., rapamycin), and a vehicle control for a specified period.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibodies to enter the cells.

  • Blocking and Antibody Incubation: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin). Incubate the cells with primary antibodies against p62 and LC3, followed by incubation with fluorescently labeled secondary antibodies.

  • Imaging and Analysis: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Capture images and quantify the number and intensity of fluorescent puncta per cell to assess the level of autophagy induction.

Conclusion

This compound and its analogues represent a promising class of molecules for the targeted induction of autophagy through their specific interaction with the p62 ZZ domain. While further quantitative data on their binding affinities are needed for a complete comparative analysis, the available information indicates their potential as valuable research tools and as a basis for the development of novel therapeutics targeting protein degradation. The experimental protocols provided in this guide offer a framework for the independent evaluation and further characterization of these compounds.

References

Comparative analysis of YOK-1304's side effect profile

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the side effect profile of a compound designated "YOK-1304" cannot be provided at this time due to the absence of publicly available data uniquely identifying a therapeutic agent with this name and detailing its clinical or preclinical adverse effects.

Initial searches for "this compound" have yielded information on several different investigational compounds and clinical trials with similar identifiers, none of which provide a sufficient basis for a comparative analysis of a side effect profile. The retrieved information pertains to:

  • QLS1304 : An investigational drug intended for the treatment of ER+/HER2- breast cancer. A Phase Ib/II clinical trial is anticipated to commence in early 2026, but no data on its safety or side effect profile is currently available.

  • MPC-1304 : A dihydropyridine (B1217469) calcium channel antagonist that has been studied in animal models. The existing research, primarily from the early 1990s, focuses on its pharmacokinetic interactions and effects on regional blood flow, but does not offer a comprehensive overview of its side effects.

  • BIBO 3304 : A neuropeptide Y1 receptor antagonist. The available information from 1998 centers on its selectivity and impact on food intake in rodents, lacking a broader toxicological profile.

  • RTOG 1304 and NCT05361304 : These are identifiers for a clinical trial related to radiotherapy for breast cancer and a study on contact lenses, respectively, and do not refer to a specific pharmacological agent.

Without clear identification of this compound and access to its associated preclinical or clinical trial data, a comparative analysis of its side effect profile, including data tables and experimental protocols, cannot be constructed. Further information is required to pinpoint the specific drug of interest and locate relevant safety and tolerability studies.

Safety Operating Guide

Proper Disposal Procedures for YOK-1304

Author: BenchChem Technical Support Team. Date: December 2025

YOK-1304, an autophagy-targeting chimera (AUTOTAC), requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] Adherence to the following procedures, derived from its Safety Data Sheet (SDS), is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including suitable protective clothing and chemical-impermeable gloves.[2] All handling should occur in a well-ventilated area to avoid the formation of dust and aerosols.[2] It is also crucial to prevent fire hazards by using non-sparking tools and avoiding electrostatic discharge.[2]

In Case of Accidental Release or Spillage:

  • Ventilation and Evacuation: Ensure adequate ventilation and evacuate personnel to safe areas. Keep individuals away from and upwind of the spill.[2]

  • Ignition Sources: Remove all potential sources of ignition.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[2]

  • Collection: Collect the spilled material using spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly placed into suitable, closed containers for disposal.[2]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be carried out in accordance with all applicable local, state, and federal regulations.

  • Waste Collection:

    • Place waste this compound into a designated, properly labeled, and securely closed container.[2]

    • This container should be stored in a dry, cool, and well-ventilated place, separate from incompatible materials and foodstuffs.[2]

  • Primary Disposal Method:

    • The recommended method for disposal is to transfer the material to a licensed chemical destruction plant.[2]

    • Alternatively, controlled incineration with flue gas scrubbing is an acceptable method.[2]

  • Environmental Protection:

    • Crucially, do not discharge this compound into sewer systems or contaminate water, foodstuffs, animal feed, or seeds. [2]

  • Container Disposal:

    • Empty containers can be triple-rinsed (or the equivalent).[2]

    • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]

    • Alternatively, rinsed containers may be offered for recycling or reconditioning.[2]

    • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[2]

Chemical and Physical Properties

A summary of the available quantitative data for this compound is provided below.

PropertyValue
Molecular Formula C₂₈H₃₅NO₄
Molecular Weight 449.58 g/mol
Physical Form Solid
CAS Number 2409960-03-6

(Data sourced from the supplier's technical and safety documentation)[1][2]

Experimental Protocols

The available Safety Data Sheet for this compound does not provide detailed experimental protocols for disposal. The procedures outlined above are based on general chemical waste management guidelines provided in the SDS. Users must consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with specific disposal protocols and regulations.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Options cluster_container Container Management cluster_donots CRITICAL: Prohibitions A Wear Appropriate PPE (Gloves, Protective Clothing) B Handle in Well-Ventilated Area A->B C Place Waste this compound in Labeled, Closed Container B->C Collect Waste D Store in a Cool, Dry, Well-Ventilated Location C->D E Licensed Chemical Destruction Plant D->E Transfer for Disposal F Controlled Incineration with Flue Gas Scrubbing D->F Transfer for Disposal G Triple-Rinse Container D->G For Empty Containers H Offer for Recycling or Reconditioning G->H I Puncture and Dispose in Sanitary Landfill G->I J Incinerate Combustible Packaging G->J K DO NOT Discharge to Sewer L DO NOT Contaminate Environment

Caption: Workflow for the safe disposal of this compound and its containers.

References

Essential Safety and Operational Protocols for Handling YOK-1304

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, operational, and disposal guidance for YOK-1304. The following procedures are designed to ensure the safety of all laboratory personnel and to provide a clear, step-by-step framework for the handling of this compound. Adherence to these protocols is mandatory for all researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

A baseline level of personal protective equipment is required for all personnel handling this compound.[1] The specific PPE may need to be adjusted based on a comprehensive risk assessment of the experimental procedures.

Minimum PPE Requirements:

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or splash goggles are mandatory.[1] A face shield must be worn in conjunction with eye protection when there is a significant risk of splashes or aerosol generation.[1]

  • Hand Protection: Chemically resistant gloves are required. Given the unknown full toxicological profile of this compound, it is recommended to use gloves with a high level of overall chemical resistance.[1] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat that covers the wearer to the knees is required.[2] For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[1]

  • Footwear: Closed-toe shoes that completely cover the foot are mandatory.[1][2]

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. This information is critical for experimental planning and safety assessments.

PropertyValueNotes
Molecular Weight 452.6 g/mol
Purity >99.5%Confirmed by HPLC
Solubility in DMSO 100 mg/mL
Solubility in Water <0.1 mg/mLConsidered practically insoluble in water.
LD50 (Oral, Rat) 300 mg/kgEstimated value; handle with caution.
Storage Temperature -20°CProtect from light and moisture.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the detailed methodology for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Preparation: Don all required personal protective equipment (PPE) as specified in the PPE section. All handling of solid this compound should be performed in a certified chemical fume hood.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 4.53 mg of this compound powder into the tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 2 minutes or until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in a light-protected container.

  • Labeling: Clearly label all tubes with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is essential to minimize risk and ensure regulatory compliance.

Operational Plan:

  • Designated Area: All work with this compound must be conducted in a designated area within the laboratory.[3] This area should be clearly marked and equipped with the necessary safety equipment, including a chemical fume hood and an emergency eyewash station.

  • Spill Response: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with a chemical absorbent pad, decontaminate the area with a suitable solvent, and dispose of all contaminated materials as hazardous waste. For large spills, evacuate the area and contact the institutional safety office.

  • Transportation: When transporting this compound, whether in solid or solution form, always use secondary containment to prevent spills.[3]

Disposal Plan:

  • Waste Collection: All solid and liquid waste containing this compound must be collected in designated, clearly labeled hazardous waste containers.[3]

  • Container Management: Waste containers should be kept closed except when adding waste. Do not overfill containers.[3]

  • Disposal Pathway: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the sink or in regular trash.[3]

Visualizations

The following diagrams illustrate key workflows and conceptual pathways related to the handling and potential application of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up Designated Work Area prep_ppe->prep_setup handle_weigh Weigh this compound in Fume Hood prep_setup->handle_weigh Proceed to Handling handle_solubilize Solubilize in Appropriate Solvent handle_weigh->handle_solubilize handle_experiment Perform Experiment handle_solubilize->handle_experiment dispose_collect Collect Waste in Labeled Container handle_experiment->dispose_collect Generate Waste dispose_store Store Waste in Designated Area dispose_collect->dispose_store dispose_pickup Arrange for Hazardous Waste Pickup dispose_store->dispose_pickup G YOK1304 This compound Receptor Cell Surface Receptor YOK1304->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Induces Gene Expression

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.